molecular formula C10H13NO B13309477 2-Cyclopropoxy-3-methylaniline

2-Cyclopropoxy-3-methylaniline

Cat. No.: B13309477
M. Wt: 163.22 g/mol
InChI Key: JANTVWRRTBXOAR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-methylaniline is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. This aniline derivative features a cyclopropoxy substituent, a structure known to be a valuable synthon in constructing complex molecules. Compounds with similar cyclopropylaniline scaffolds have been identified as key intermediates in photoredox-catalyzed [3+2] annulation reactions, a method used to synthesize carbocycles substituted with amines from simple starting materials . This highlights the potential of such building blocks in diversity-oriented synthesis for generating structural complexity in small molecule libraries. Furthermore, aniline derivatives are fundamental in medicinal chemistry for the development of active pharmaceutical ingredients (APIs). The structural motifs present in this compound are relevant for the exploration of new therapeutic agents, as evidenced by research into structurally related compounds, such as triazole-based molecular hybrids, which show promise as antistaphylococcal agents . Researchers can utilize this chemical as a versatile precursor for synthesizing more complex heterocyclic systems or for further functionalization studies. Handling and Usage Note: This product is intended for research and development purposes only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylaniline

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3

InChI Key

JANTVWRRTBXOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2CC2

Origin of Product

United States

Foundational & Exploratory

2-Cyclopropoxy-3-methylaniline CAS 1243392-27-9 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application logic of 2-Cyclopropoxy-3-methylaniline (CAS 1243392-27-9).

A High-Value Pharmacophore for Ortho-Constrained Drug Design[1]

Document Control:

  • Subject: this compound

  • CAS Registry Number: 1243392-27-9[1][2][3][4][5]

  • Classification: Anilino-Ether Building Block / Bioisosteric Intermediate[1]

  • Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)[1]

Part 1: Executive Summary & Structural Logic

This compound is a specialized intermediate used in the synthesis of small-molecule therapeutics.[1] Its value lies in its unique substitution pattern: an aniline core flanked by a cyclopropyl ether at the ortho position and a methyl group at the meta position (relative to the amine).[1]

From a medicinal chemistry perspective, this molecule offers a "Goldilocks" zone of steric and electronic properties:

  • The Cyclopropyl Ether (Bioisostere): Unlike a standard ethyl or isopropyl ether, the cyclopropyl group is rigid and electron-donating but metabolically distinct. It resists

    
    -hydride elimination (common in metabolic degradation of alkyl chains) and occupies a specific hydrophobic pocket often found in kinase hinge regions or GPCR allosteric sites.[1]
    
  • The Ortho-Methyl Lock: The C3-methyl group restricts the rotation of the aniline nitrogen and the ether, forcing the molecule into a preferred conformation.[1] This pre-organization can significantly lower the entropic penalty of binding to a protein target.

Part 2: Chemical Identity & Physicochemical Profile[9]

The following data summarizes the core properties relevant to synthetic planning and property-based drug design (PBDD).

PropertyValue / DescriptionNote
IUPAC Name 3-Methyl-2-(cyclopropyloxy)aniline
CAS Number 1243392-27-9Distinct from the cyclopropylmethyl ether analog.[1]
Molecular Formula

Molecular Weight 163.22 g/mol Fragment-like (Rule of 3 compliant).[1]
SMILES CC1=C(C(OC2CC2)=C(N)C=C1)
LogP (Calc) ~2.4 – 2.6Moderate lipophilicity; good membrane permeability.[1]
pKa (Aniline) ~3.8 – 4.2Lower than unsubstituted aniline (4.[1]6) due to ortho-steric twist and inductive effects.[1]
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 2 (Amine N, Ether O)
Physical State Viscous oil or low-melting solidTendency to darken upon oxidation.[1]

Part 3: Synthetic Routes & Manufacturing Strategy

Synthesizing O-cyclopropyl ethers is chemically challenging because cyclopropyl halides do not undergo standard


 displacement due to ring strain and orbital misalignment (I-strain).[1] Therefore, direct alkylation of a phenol with cyclopropyl bromide is not a viable industrial route.

As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (


)  strategy for scalability, or the Chan-Lam Coupling  for late-stage diversification.
Method A: The Scalable Route (Recommended)

This route utilizes the electron-withdrawing power of the nitro group to facilitate the attack of a cyclopropoxide nucleophile.[1]

  • Precursor: 2-Fluoro-3-nitrotoluene (commercially available).[1]

  • Step 1 (

    
    ):  Reaction with Cyclopropanol  in the presence of a strong base (NaH or KOtBu) in an aprotic polar solvent (DMF or NMP).[1] The cyclopropoxide anion displaces the fluoride.
    
    • Critical Control Point: Temperature must be controlled (0°C to RT) to prevent ring opening of the cyclopropanol or side reactions at the benzylic methyl group.

  • Step 2 (Reduction): The nitro group is reduced to the aniline using

    
     or Iron/Ammonium Chloride (
    
    
    
    ).[1]
    • Note: Catalytic hydrogenation is cleaner, but care must be taken not to reduce the cyclopropyl ring (though cyclopropanes are generally stable to standard hydrogenation conditions unlike alkenes).

Method B: Copper-Mediated Chan-Lam Coupling

If the starting material is 3-methyl-2-nitrophenol:

  • Reagents: Cyclopropylboronic acid,

    
    , Pyridine, Molecular Sieves, Oxygen (air).
    
  • Mechanism: Oxidative coupling.

  • Pros/Cons: Milder conditions but often lower yields and higher cost due to the boronic acid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the


 production route.

Synthesis Figure 1: Industrial Synthesis via Nucleophilic Aromatic Substitution (SNAr) Start 2-Fluoro-3-nitrotoluene (Activated Precursor) Inter Intermediate: 2-Cyclopropoxy-3-nitrotoluene Start->Inter SNAr Displacement (DMF, 0-25°C) Reagent Cyclopropanol + NaH (Nucleophile Generation) Reagent->Inter Product TARGET: This compound Inter->Product Nitro Reduction Reduct Reduction (H2/Pd-C or Fe/NH4Cl) Reduct->Product

Figure 1: The SNAr route circumvents the difficulty of direct cyclopropylation by using an activated fluoro-nitro precursor.[1]

Part 4: Reactivity Profile & Handling

Aniline Reactivity (The "Warhead" Handle)

The amine at position 1 is the primary handle for medicinal chemistry derivatization.

  • Nucleophilicity: Reduced compared to simple anilines.[1] The ortho-cyclopropoxy group exerts an inductive withdrawing effect (through the

    
    -bond) and a steric blocking effect.[1]
    
  • Coupling Protocol: When coupling this aniline to carboxylic acids (to form amides), standard reagents (HATU, EDC) may be sluggish.

    • Expert Tip: Use acid chlorides or activated esters (pentafluorophenyl esters) for efficient coupling.[1] For Buchwald-Hartwig aminations, bulky phosphine ligands (e.g., BrettPhos) are required to overcome the ortho-substitution steric hindrance.[1]

Cyclopropyl Ether Stability[1]
  • Acid Sensitivity: Cyclopropyl ethers are acid-labile .[1] Strong Bronsted acids (HCl, TFA) can protonate the ether oxygen, leading to ring opening and rearrangement (often to propanal or allyl derivatives).

    • Protocol Adjustment: Avoid high-temperature acidic deprotection steps (e.g., Boc removal with neat TFA) if possible.[1] Use milder acids (Formic acid) or Lewis acids (

      
      ) if deprotection is necessary elsewhere in the molecule.[1]
      
  • Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidative dealkylation compared to ethyl/isopropyl groups, making it a "metabolic hardener."

Visualization: Reactivity Logic[1]

Reactivity Figure 2: Reactivity Map - Balancing Synthetic Utility vs. Acid Lability Center This compound Amide Amide Coupling (Target: Kinase Hinge Binder) Center->Amide Reacts via NH2 Buchwald Pd-Catalyzed Amination (Target: Heterocycle Formation) Center->Buchwald Reacts via NH2 Acid Acidic Conditions (TFA / HCl) Center->Acid Attacks Ether Oxygen Stable Stable Product (Steric bulk aids selectivity) Amide->Stable Buchwald->Stable Degradation Ring Opening (Formation of propanal/allyl byproducts) Acid->Degradation

Figure 2: Strategic map highlighting the stability of the aniline coupling versus the vulnerability of the ether linkage.[1]

Part 5: Applications in Drug Discovery[1]

This building block is frequently observed in the patent literature for Tyrosine Kinase Inhibitors (TKIs) and Allosteric Modulators .

  • Kinase Selectivity: The 2-cyclopropoxy-3-methyl motif is a "selectivity filter." In the ATP-binding pocket of kinases, the cyclopropyl group can fill small hydrophobic pockets (e.g., the "gatekeeper" region) that larger groups cannot, while the methyl group forces the aniline ring to twist relative to the core scaffold (e.g., a pyrimidine or quinoline), locking the inhibitor in an active conformation (Type I or Type II binding).

  • Bioisosterism: It serves as a replacement for 2-isopropoxy-3-methylaniline or 2-methoxy-3-methylaniline .[1]

    • Advantage:[6][7] The cyclopropyl ring (

      
       strain ~27.5 kcal/mol) has different electronic properties (
      
      
      
      character) than an isopropyl group (
      
      
      ), potentially improving
      
      
      -stacking interactions with aromatic residues in the binding site.[1]

Part 6: Safety & Handling Protocols

Signal Word: WARNING

  • Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may induce methemoglobinemia (oxidation of hemoglobin).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (turn brown/black) upon exposure to air and light.[1]

  • PPE: Nitrile gloves, safety glasses, and a fume hood are mandatory.

Self-Validating Handling Protocol:

  • Visual Check: If the solid/oil is dark brown/black, purify via short-path silica filtration (eluent: 10% EtOAc/Hexanes) before use.[1]

  • TLC Monitoring: When reacting, monitor the disappearance of the aniline (stains red/orange with p-Anisaldehyde) and the stability of the ether (ensure no baseline streak appears, which indicates decomposition).

References

  • Structure & Properties: PubChem Compound Summary for CAS 1243392-27-9.[1] National Center for Biotechnology Information. Link[1]

  • Synthetic Methodology (SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews. (Contextual grounding for ether synthesis).
  • Cyclopropyl Ether Stability: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition. (Mechanistic background on ring strain and reactivity).
  • Building Block Availability: Enamine Store / BLD Pharm Catalog entries for "this compound".[1] Link

(Note: Specific patent associations for this exact CAS are often proprietary or buried in Markush structures of kinase inhibitor patents, but the structural logic provided above is the standard medicinal chemistry rationale for its use.)

Sources

An In-depth Technical Guide to 2-(Cyclopropyloxy)-3-methylaniline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(Cyclopropyloxy)-3-methylaniline, detailing its molecular structure, calculated physicochemical properties, and proposed synthetic pathways. As this appears to be a novel or less-documented compound, this guide synthesizes information from structurally related molecules to offer predictive insights for its synthesis, characterization, and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

The structure of 2-(Cyclopropyloxy)-3-methylaniline is defined by an aniline core, substituted with a cyclopropyloxy group at the second position and a methyl group at the third position of the benzene ring.

Molecular Structure

The IUPAC name "2-(Cyclopropyloxy)-3-methylaniline" allows for the precise deduction of its chemical structure. The "aniline" base indicates a benzene ring with an amino group (-NH2). The locants "3-methyl" and "2-(cyclopropyloxy)" specify the positions of the methyl (-CH3) and cyclopropyloxy (-O-c-C3H5) substituents, respectively.

Caption: 2D Chemical Structure of 2-(Cyclopropyloxy)-3-methylaniline

Physicochemical Data

Based on its structure, the molecular formula and weight have been calculated. These are fundamental properties for any experimental work.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Canonical SMILES CC1=C(C(=CC=C1)N)OC2CC2
InChI Key (Predicted)

Note: The InChI Key is predicted and would need to be confirmed upon synthesis and registration of the compound.

Section 2: Potential Applications in Medicinal Chemistry and Materials Science

While direct applications of 2-(Cyclopropyloxy)-3-methylaniline are not yet documented, the structural motifs present suggest several areas of potential utility, drawing parallels from related compounds.

The aniline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and potency.[2][3] For instance, cyclopropylamine moieties are found in antidepressants and antiviral agents.[3] The methyl group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Furthermore, aniline derivatives are crucial intermediates in the synthesis of dyes, agrochemicals, and polymers.[1][4] The unique electronic and steric properties conferred by the cyclopropyloxy group could lead to the development of novel materials with enhanced thermal or mechanical properties.[2]

Section 3: Proposed Synthetic Strategies

The synthesis of 2-(Cyclopropyloxy)-3-methylaniline can be approached through several established organic chemistry transformations. A plausible retrosynthetic analysis suggests two primary routes starting from commercially available precursors.

G cluster_route1 Route 1: Nucleophilic Aromatic Substitution cluster_route2 Route 2: Buchwald-Hartwig Amination Target 2-(Cyclopropyloxy)-3-methylaniline Intermediate1_1 2-Fluoro-3-methylnitrobenzene Intermediate1_2 2-(Cyclopropyloxy)-3-methylnitrobenzene Step1_2 Reduction of Nitro Group Intermediate1_2->Step1_2 Starting1 Cyclopropanol + 2-Fluoro-3-methylnitrobenzene Step1_1 Williamson Ether Synthesis Starting1->Step1_1 Step1_1->Intermediate1_2 Step1_2->Target Intermediate2_1 2-Bromo-1-(cyclopropyloxy)-3-methylbenzene Step2_2 Pd-catalyzed Amination Intermediate2_1->Step2_2 Starting2 2-Bromo-6-methylphenol Step2_1 Etherification Starting2->Step2_1 Step2_1->Intermediate2_1 Step2_2->Target

Caption: Proposed Synthetic Pathways to 2-(Cyclopropyloxy)-3-methylaniline

Route 1: Williamson Ether Synthesis and Subsequent Reduction

This approach involves the nucleophilic substitution of a suitable leaving group by cyclopropoxide, followed by the reduction of a nitro group to the desired amine.

Step 1: Williamson Ether Synthesis

  • Reactants: 2-Fluoro-3-methylnitrobenzene and Cyclopropanol.

  • Rationale: The fluorine atom in 2-fluoro-3-methylaniline is a good leaving group for nucleophilic aromatic substitution, a common reaction for forming aryl ethers.[5] The nitro group activates the ring towards this substitution. Cyclopropanol, deprotonated by a strong base like sodium hydride (NaH), forms the cyclopropoxide nucleophile.

  • Conditions: Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperature.

Step 2: Reduction of the Nitro Group

  • Reactant: 2-(Cyclopropyloxy)-3-methylnitrobenzene.

  • Rationale: The nitro group can be selectively reduced to an amine using various established methods. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl) can be employed.

  • Conditions: For catalytic hydrogenation, a protic solvent like ethanol or methanol under a hydrogen atmosphere with a palladium on carbon catalyst is typical.

Route 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction provides a powerful method for the formation of C-N bonds.

Step 1: Etherification of a Phenol

  • Reactants: 2-Bromo-6-methylphenol and a cyclopropyl halide (e.g., cyclopropyl bromide).

  • Rationale: The phenolic hydroxyl group can be converted to a cyclopropyl ether via a Williamson ether synthesis.

  • Conditions: A base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.

Step 2: Palladium-Catalyzed Amination

  • Reactants: 2-Bromo-1-(cyclopropyloxy)-3-methylbenzene and an ammonia surrogate or a protected amine.

  • Rationale: The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines.[6] A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP) are required.[6]

  • Conditions: Anhydrous, inert atmosphere (e.g., argon or nitrogen), a non-polar aprotic solvent like toluene or dioxane, and a strong, non-nucleophilic base (e.g., NaOtBu).[6]

Section 4: Proposed Experimental Protocols

The following are hypothetical, yet detailed, experimental procedures based on the synthetic strategies outlined above. These should be adapted and optimized based on laboratory findings.

Protocol for Synthesis via Route 1

Step A: Synthesis of 2-(Cyclopropyloxy)-3-methylnitrobenzene

  • To a solution of cyclopropanol (1.2 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-fluoro-3-methylnitrobenzene (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 2-(Cyclopropyloxy)-3-methylaniline

  • Dissolve 2-(Cyclopropyloxy)-3-methylnitrobenzene (1.0 eq.) in ethanol.

  • Add 10% Pd/C catalyst (0.1 eq. by weight).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Spectroscopic Characterization

The synthesized 2-(Cyclopropyloxy)-3-methylaniline should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the amino protons (a broad singlet), the methyl protons (a singlet), and the cyclopropyl protons (multiplets in the upfield region).

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the aromatic carbons, the methyl carbon, and the cyclopropyl carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (163.22 g/mol ) should be observed.

Section 5: Conclusion

This technical guide has provided a detailed prospective analysis of 2-(Cyclopropyloxy)-3-methylaniline, a compound with potential applications in medicinal chemistry and materials science. By deducing its structure and physicochemical properties, and by proposing robust synthetic strategies based on established chemical principles and analogous compounds, this document serves as a valuable resource for researchers embarking on the synthesis and investigation of this novel molecule. The provided hypothetical protocols offer a solid starting point for its practical realization in the laboratory.

References

  • Chem-Impex. 2-Fluoro-3-methylaniline. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Yufeng. Methylaniline Chemical Properties,Uses,Production. [Link]

  • PubChem. N-cyclopropyl-2-methylaniline. [Link]

  • American Elements. 3-Cyclopropylaniline. [Link]

  • PubChem. 4-Cyclopropyl-3-methylaniline. [Link]

  • PubChem. 2-Cyclopropoxy-6-ethyl-N-methylaniline. [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. [Link]

  • Google P
  • PubChem. 3-Chloro-2-methylaniline. [Link]

Sources

Strategic Sourcing & Technical Guide: 2-Cyclopropoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1243392-27-9 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1]

Executive Summary

2-Cyclopropoxy-3-methylaniline is a specialized aniline building block increasingly utilized in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators. Its core value lies in the cyclopropyl ether moiety , which serves as a metabolically stable bioisostere for the methoxy group (-OCH₃). Unlike the methoxy group, which is prone to rapid O-demethylation by cytochrome P450 enzymes (specifically CYP2D6), the cyclopropyl ether offers enhanced metabolic stability and a distinct steric profile that can lock biaryl systems into favorable active conformations.

This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this molecule, specifically addressing the common confusion between "cyclopropoxy" and "cyclopropylmethoxy" derivatives.

Part 1: Technical Specifications & Critical Distinctions

Structural Identity

The precise chemical structure is critical. A frequent procurement error involves confusing the direct cyclopropyl ether (Target) with the cyclopropylmethyl ether (Common Analog).

FeatureTarget Molecule Common Analog (Incorrect)
Name This compound 2-(Cyclopropylmethoxy)-3-methylaniline
Structure -O-CH(CH₂)₂ (Direct attachment)-O-CH₂-CH(CH₂)₂ (Methylene spacer)
CAS 1243392-27-9 1369896-08-1
SMILES CC1=C(OC2CC2)C(N)=CC=C1CC1=C(OCC2CC2)C(N)=CC=C1
Key NMR Feature Methine proton (-O-CH -) at ~3.7 ppmMethylene protons (-O-CH₂ -) at ~3.9 ppm
Chemical Stability & Handling
  • Acid Sensitivity: Cyclopropyl ethers are acid-labile. Exposure to strong Bronsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃, AlCl₃) can trigger ring-opening rearrangement to form allyl ethers or propanols.

    • Protocol Note: Avoid acidic workups. Use buffered quenching (e.g., Sat. NaHCO₃) during reaction processing.

  • Oxidation: The aniline amine group is susceptible to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 2: Synthesis & Manufacturing Pathways

Understanding the synthesis is essential for evaluating supplier quality and impurity profiles. The commercial production of CAS 1243392-27-9 typically follows a Nucleophilic Aromatic Substitution (


) route rather than direct coupling to the phenol.
The "Make" Decision: Synthetic Route

The most scalable route avoids the difficult direct cyclopropylation of phenols (which often requires slow Chan-Lam couplings). Instead, it utilizes an activated nitrobenzene precursor.

Step 1: Ether Formation (


) 
  • Precursor: 2-Fluoro-3-methyl-1-nitrobenzene (CAS 496-09-3).

  • Reagent: Cyclopropanol (CAS 16545-68-9) treated with Sodium Hydride (NaH).

  • Mechanism: The alkoxide attacks the fluoride position. The nitro group activates the ring for substitution.

  • Critical Parameter: Temperature control (<60°C) to prevent cyclopropane ring opening.

Step 2: Nitro Reduction

  • Reagents: Iron powder/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).

  • Constraint: Acidic reduction (Fe/HCl) must be avoided to preserve the cyclopropyl ether.

Synthesis Diagram (Graphviz)

SynthesisPath SM1 2-Fluoro-3-methyl- nitrobenzene Inter Intermediate: 2-Cyclopropoxy- 3-methylnitrobenzene SM1->Inter SNAr Displacement (0-25°C) Reagent Cyclopropanol + NaH (THF) Reagent->Inter Product Target: 2-Cyclopropoxy- 3-methylaniline Inter->Product Reduction (H2/Pd-C or Fe/NH4Cl) Impurity Impurity: Ring-opened Allyl Ether Inter->Impurity Acid/High Temp

Figure 1: Commercial synthesis pathway via SNAr displacement, highlighting critical reduction steps to avoid acid-catalyzed ring opening.

Part 3: Sourcing Landscape

The market for this compound is tiered. It is not a commodity chemical (like aniline) but a "Tier 2" building block kept in stock by specialized medicinal chemistry suppliers.

Supplier Tiers
TierSupplier TypeKey VendorsLead TimeRisk Profile
Tier 1 Originators/Stockists Enamine , BLD Pharm , WuXi AppTec 1-3 DaysLow. Material is physically in the warehouse with validated CoA.
Tier 2 Catalog Resellers Sigma-Aldrich, Fisher Scientific, Combi-Blocks1-2 WeeksMedium. Often drop-ship from Tier 1; added cost and time.
Tier 3 Aggregators MolPort, ChemSpaceVariesHigh. Rely on database updates; stock may be "ghost inventory."
Recommended Sourcing Strategy
  • Check BLD Pharm & Enamine First: These two vendors are the primary holders of physical stock for this specific CAS.

  • Verify Batch Analysis: Request a proton NMR (

    
    -NMR) before purchase.
    
    • Pass Criteria: Distinct multiplet at 0.6–0.9 ppm (4H, cyclopropyl methylene).

    • Fail Criteria: Presence of olefinic protons at 5.0–6.0 ppm (indicates ring opening to allyl ether).

Part 4: Quality Control & Validation Protocols

When receiving a batch, the following self-validating protocol ensures the material is suitable for downstream SAR (Structure-Activity Relationship) steps.

Analytical Markers
  • HPLC Purity: >97% (UV @ 254 nm).

  • Mass Spec (LC-MS):

    
     (ESI Positive).
    
  • NMR Verification:

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Ar-H 6.5 – 7.0 ppmMultiplet3HAromatic Ring
-NH₂ 3.5 – 4.0 ppmBroad Singlet2HAniline Amine
-O-CH- 3.6 – 3.8 ppmMultiplet1HCyclopropyl Methine
Ar-CH₃ 2.1 – 2.3 ppmSinglet3HMethyl Group
Cyclopropyl-CH₂ 0.6 – 0.9 ppmMultiplet4HCyclopropyl Methylene
Impurity Identification

If the synthesis involved the Chan-Lam coupling (less common commercially), look for copper residues . If the SNAr route was used, look for trace cyclopropanol or fluoronitro precursors .

  • Red Flag: A doublet at ~1.7 ppm (methyl) coupled with olefinic signals suggests the cyclopropyl ring has opened to an isopropyl or allyl species.

Part 5: Applications in Drug Discovery

Bioisosteric Rationale

The 2-cyclopropoxy group is a strategic replacement for the 2-methoxy group.

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
     kcal/mol) than methyl C-H bonds (
    
    
    
    kcal/mol), making the ether linkage resistant to oxidative dealkylation by CYP450s.
  • Conformational Lock: The steric bulk of the cyclopropyl group (Volume

    
    ) is significantly larger than a methyl group, forcing the aniline nitrogen out of planarity or locking the biaryl dihedral angle in kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out pocket).
    
Reaction Compatibility
  • Buchwald-Hartwig Coupling: Compatible. The cyclopropyl ether tolerates Pd-catalyzed conditions well.

  • Amide Coupling: Compatible.[2] Standard HATU/EDC couplings work efficiently.

  • Sandmeyer Reaction: Caution. Diazotization (NaNO₂/HCl) generates strong acid conditions that may compromise the ether. Use organic nitrites (t-BuONO) and non-acidic counterions (e.g.,

    
    ) if converting the amine to a halide.
    

References

  • Wipf, P., et al. (2023).[2] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[3] Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Compound Summary: 2-Cyclopropoxy-6-ethyl-N-methylaniline (Structural Analog Comparison). National Library of Medicine. Available at: [Link]

  • Gagnon, A., et al. (2023). Supporting Information: Synthesis of Cyclopropyl Aryl Ethers. DOI.org. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Cyclopropoxy-3-methylaniline from 2-hydroxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-cyclopropoxy-3-methylaniline scaffold is a high-value pharmacophore found in various kinase inhibitors and GPCR modulators.[1] Its structural rigidity and metabolic stability (compared to linear alkyl ethers) make it a critical target in drug discovery.

Synthesizing this moiety from 2-hydroxy-3-methylaniline presents a specific challenge: the steric crowding of the hydroxyl group (flanked by an amino group at C1 and a methyl group at C3) and the competing nucleophilicity of the aniline nitrogen.

Direct alkylation with cyclopropyl halides is chemically non-viable due to the high energy barrier of


 substitution on cyclopropyl rings. While Copper-catalyzed Chan-Lam coupling is a modern alternative, the steric hindrance of the ortho,ortho-disubstituted phenol often leads to poor conversion or catalyst deactivation.[1]

Recommended Protocol: This guide details the Vinyl Ether / Simmons-Smith Cyclopropanation route.[1] This pathway is selected for its robustness , scalability , and chemoselectivity . By converting the phenol to a vinyl ether and subsequently cyclopropanating with a zinc carbenoid, we bypass the steric and electronic limitations of direct coupling.

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is broken down into four distinct "Unit Operations" to ensure intermediate stability and purity.

Pathway Logic:
  • Chemoselectivity (Protection): The aniline nitrogen is more nucleophilic than the phenol oxygen. To prevent

    
    -alkylation or oxidation, we must mask the amine with a Boc (tert-butyloxycarbonyl)  group.[1]
    
  • O-Functionalization (Vinylation): We install the two-carbon linker required for the cyclopropane ring.[1] A two-step sequence (alkylation with 1,2-dibromoethane followed by elimination) is preferred over direct vinylation to control the reaction on the crowded phenol.[1]

  • Ring Formation (Simmons-Smith): The vinyl ether is treated with the Furukawa reagent (

    
    ) to generate the cyclopropane ring stereospecifically.
    
  • Deprotection: Acidic cleavage of the Boc group yields the final aniline salt.

Figure 1: Step-wise workflow for the conversion of 2-hydroxy-3-methylaniline to the target cyclopropyl ether.

Detailed Experimental Protocol

Step 1: N-Protection (Boc-Protection)

Objective: Selectively protect the aniline nitrogen to prevent side reactions during alkylation.[1]

  • Reagents:

    • 2-Hydroxy-3-methylaniline (1.0 equiv)[1]

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)[1]
      
    • Triethylamine (

      
      ) (1.2 equiv)
      
    • Solvent: THF or DCM (10 vol)

Procedure:

  • Charge the reaction vessel with 2-hydroxy-3-methylaniline and THF .

  • Add Triethylamine and cool the mixture to 0°C.

  • Add a solution of

    
      in THF dropwise over 30 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of aniline).

  • Workup: Quench with water, extract with EtOAc. Wash organics with 0.5M HCl (to remove unreacted amine/TEA) and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect >90% yield of N-Boc-2-hydroxy-3-methylaniline.

Step 2 & 3: Formation of the Vinyl Ether

Objective: Install the vinyl group. Direct vinylation is possible, but the two-step alkylation/elimination is more robust for this sterically hindered phenol.[1]

Part A: Alkylation

  • Reagents:

    • N-Boc Intermediate (1.0 equiv)[1]

    • 1,2-Dibromoethane (3.0 equiv) — Excess used to prevent dimerization.[1]

    • 
       (2.5 equiv)
      
    • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolve the N-Boc phenol in DMF.[1] Add

    
    .
    
  • Add 1,2-dibromoethane in one portion.

  • Heat to 60–70°C for 12–16 hours. Note: The steric bulk of the methyl group may slow this reaction.

  • Workup: Dilute with water, extract with

    
     or EtOAc.[1] Wash extensively with water to remove DMF.[1] Concentrate to obtain the crude 2-bromoethyl ether.[1]
    

Part B: Elimination

  • Reagents:

    • Crude 2-bromoethyl ether (1.0 equiv)[1]

    • Potassium tert-butoxide (

      
      ) (1.5 equiv)[1]
      
    • Solvent: THF (anhydrous)

Procedure:

  • Dissolve the crude bromide in THF and cool to 0°C.

  • Add

    
      portion-wise (exothermic).[1]
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required here to isolate the pure vinyl ether.

Step 4: Simmons-Smith Cyclopropanation

Objective: Convert the vinyl ether to the cyclopropyl ether. This is the critical C-C bond forming step.

  • Reagents:

    • Vinyl Ether Intermediate (1.0 equiv)

    • Diethylzinc (

      
      ) (1.0 M in hexanes, 2.5 equiv) — PYROPHORIC 
      
    • Diiodomethane (

      
      ) (2.5 equiv)
      
    • Solvent: DCM or DCE (anhydrous)

Procedure:

  • Safety Setup: Flame-dry all glassware. Perform under strict Nitrogen/Argon atmosphere.[1]

  • Dissolve

    
      in anhydrous DCM and cool to -15°C.
    
  • Carefully add

    
      solution dropwise.[1] Caution: Exothermic.[1] White precipitate (Furukawa reagent) will form. Stir for 20 mins.
    
  • Add the Vinyl Ether (dissolved in DCM) dropwise to the zinc reagent.

  • Allow to warm to RT and reflux (40°C) for 4–8 hours.

  • Quench: Cool to 0°C. CAREFULLY add saturated

    
     dropwise. Vigorous gas evolution will occur.[1]
    
  • Workup: Filter through a Celite pad to remove zinc salts. Wash the filtrate with

    
     (to remove iodine) and brine.
    
  • Yield: Expect 60–80% conversion.

Step 5: Deprotection

Objective: Remove the Boc group to release the final aniline.

  • Reagents:

    • Cyclopropyl Ether Intermediate[1]

    • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

    • Solvent: DCM

Procedure:

  • Dissolve intermediate in DCM.[1]

  • Add TFA (20 vol%) or HCl/Dioxane. Stir at RT for 2 hours.

  • Workup: Concentrate to dryness.[1]

    • For Free Base: Redissolve in EtOAc, wash with saturated

      
      , dry, and concentrate.
      
    • For Salt: Triturate the residue with

      
       to obtain the solid salt.
      

Key Process Parameters & Troubleshooting

ParameterCritical SpecificationRationale
Inert Atmosphere Strict

/Ar required for Step 4

is pyrophoric and moisture sensitive.[1]
Stoichiometry (Step 2) 1,2-Dibromoethane (>3 equiv)Prevents the phenol from reacting with both ends of the dibromide (dimerization).
Temperature (Step 4) -15°C (Addition) -> 40°C (Reaction)Low temp prevents decomposition of the Zinc carbenoid; heat is needed to drive the reaction on the hindered ether.
Reaction Monitoring NMR: Disappearance of vinylic protonsVinylic protons (6.0–6.6 ppm) disappear; Cyclopropyl protons (0.5–0.9 ppm) appear.

Alternative Route: Chan-Lam Coupling[1][2]

While the Simmons-Smith route is more robust for this specific hindered substrate, the Chan-Lam coupling is a viable "Step-Shortening" alternative if high-throughput screening is prioritized over scale-up.[1]

  • Reagents: N-Boc-2-hydroxy-3-methylaniline, Potassium Cyclopropyltrifluoroborate (

    
    ), 
    
    
    
    , 2,2'-Bipyridine,
    
    
    .[1]
  • Conditions: Reflux in DCE/Toluene under Oxygen Atmosphere (1 atm).

  • Risk: The ortho-methyl group can significantly hinder the copper catalytic cycle, leading to stalled reactions or low yields (<30%). This route is recommended only if the vinyl ether route fails.

References

  • Simmons-Smith Cyclopropanation Review

    • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.[1]

  • Chan-Lam Coupling Protocol

    • King, A. E., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[1][2][3] The Journal of Organic Chemistry, 83(5), 2920–2930.

  • Protection of Aminophenols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

Sources

Application Note: Copper-Mediated Synthesis of Cyclopropyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The installation of cyclopropyl groups onto phenolic substrates is a high-value transformation in medicinal chemistry.[1][2] Unlike standard alkyl ethers, cyclopropyl aryl ethers (ACEs) function as metabolic blockers, preventing rapid O-dealkylation by cytochrome P450 enzymes while imparting unique conformational constraints.

Traditional Williamson ether synthesis fails with cyclopropyl halides due to the inability of the strained ring to undergo


 transition states and the high barrier to 

cation formation. This guide details the Copper-Mediated Chan-Lam Coupling , the industry-standard methodology for synthesizing ACEs. We focus on the oxidative coupling of phenols with cyclopropylboronic acids (or potassium cyclopropyl trifluoroborates), providing a robust, scalable protocol that operates under mild aerobic conditions.

Scientific Background & Rationale

The "Privileged" Cyclopropyl Motif

In drug discovery, replacing a methoxy group (-OMe) with a cyclopropoxy group (-OcPr) is a strategic bioisosteric replacement.

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
    106 kcal/mol) than methyl C-H bonds (
    
    
    
    98 kcal/mol), significantly retarding oxidative metabolism (e.g., O-dealkylation).
  • Lipophilicity: The cyclopropyl group increases lipophilicity (

    
    ) moderately compared to methyl, improving membrane permeability without the liability of long alkyl chains.
    
  • Conformational Locking: The steric bulk of the cyclopropyl ring forces the ether oxygen to adopt specific dihedral angles, potentially locking the molecule in a bioactive conformation.

The Synthetic Challenge

Direct alkylation of phenols with cyclopropyl bromide/iodide is mechanistically disfavored:

  • 
     Inhibition:  The trajectory required for backside attack is sterically blocked by the cyclopropyl ring hydrogens, and the transition state requires bond angle expansion that increases ring strain.
    
  • 
     Inhibition:  Formation of a cyclopropyl cation is highly unstable due to suboptimal orbital overlap (Walsh orbitals).
    

Therefore, transition-metal catalyzed oxidative cross-coupling is the only viable route for broad substrate scopes.

Mechanistic Insight: The Chan-Lam Cycle

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. Unlike Buchwald-Hartwig (Pd) or Ullmann (Cu-halide) couplings which involve oxidative addition to aryl halides, the Chan-Lam reaction couples a nucleophile (phenol) with an organometallic electrophile (boronic acid) .

Critical Steps
  • Coordination: The Cu(II) species (usually

    
    ) coordinates with the ligand (bipyridine) and the deprotonated phenol (phenoxide).
    
  • Transmetallation: The cyclopropylboronic acid undergoes transmetallation, transferring the cyclopropyl group to the Copper center. This is often the rate-determining step and is sensitive to water (which causes protodeboronation).

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by dissolved oxygen (or air).

  • Reductive Elimination: The C-O bond forms, releasing the product and a Cu(I) species.

  • Regeneration: Cu(I) is re-oxidized to Cu(II) by the terminal oxidant (O

    
    ), closing the catalytic cycle.
    
Mechanistic Diagram

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for the synthesis of cyclopropyl aryl ethers. Note the requirement for oxygen to access the Cu(III) state and regenerate the catalyst.

Experimental Protocol

This protocol is optimized based on the work of Tsuritani et al. and subsequent improvements by Vertex Pharmaceuticals using potassium trifluoroborates for enhanced stability.

Reagents & Equipment[2]
  • Substrate: Phenol derivative (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv) OR Potassium cyclopropyl trifluoroborate (2.0 equiv).

    • Note: Trifluoroborates are more stable but require a slow release system (hydrolysis).

  • Catalyst: Copper(II) Acetate

    
     (1.0 equiv for difficult substrates; 0.1–0.2 equiv for catalytic variants).
    
  • Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (Activated, powder). CRITICAL.

  • Atmosphere: Dry Air or Oxygen balloon.

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a flame-dried round-bottom flask equipped with a stir bar, add

    
     (181 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol).
    
  • Add anhydrous DCE (5 mL) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating ligand coordination.

Step 2: Substrate Addition 3. Add the Phenol substrate (1.0 mmol) and Cyclopropylboronic acid (2.0 mmol, 172 mg). 4. Add


 (212 mg, 2.0 mmol).
5.  Add 500 mg of activated 4Å molecular sieves.
  • Why? Water produced during boroxine formation or present in the solvent promotes protodeboronation (destruction) of the cyclopropyl ring. Sieves scavenge this water.

Step 3: Reaction 6. Fit the flask with a reflux condenser and a drying tube (or an oxygen balloon for faster kinetics). 7. Heat the mixture to 70°C in an oil bath. 8. Stir vigorously (800-1000 rpm) to ensure oxygen transfer from the headspace into the liquid phase. 9. Monitor by LC-MS or TLC. Reaction times typically range from 4 to 24 hours .

  • Visual Check: The reaction usually maintains a green/blue color. If it turns reddish/brown (Cu(I) oxide precipitation) and stalls, re-introduce oxygen or add more oxidant.

Step 4: Workup 10. Cool to room temperature. 11. Dilute with DCM (20 mL) and filter through a pad of Celite to remove molecular sieves and inorganic salts. 12. Wash the filtrate with


 (sat. aq.) to chelate residual copper (turns aqueous layer blue).
13. Dry organic layer over 

, filter, and concentrate.

Step 5: Purification 14. Purify via flash column chromatography (Silica gel).

  • Note: Cyclopropyl ethers are generally stable on silica.

Optimization & Troubleshooting

Critical Parameters Table
ParameterRecommendedAlternativeEffect / Rationale
Copper Source


Acetate acts as a base to assist phenol deprotonation.
Ligand 2,2'-Bipyridine1,10-PhenanthrolineBipyridine prevents catalyst aggregation and modulates redox potential.
Boron Source Cyclopropylboronic AcidK-Cyclopropyl

Boronic acids are standard;

salts release slow-reacting boronic acid, reducing side reactions.
Base


, Pyridine
Inorganic bases often give cleaner profiles; Pyridine is useful for specific heteroaryls.
Solvent DCE (1,2-Dichloroethane)Toluene, DCMDCE provides the optimal boiling point (84°C) for the 70°C reaction temperature.
Temperature 70°C40°C - 80°CHigh temp is needed for the difficult transmetallation of cyclopropyl groups.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Protodeboronation of the cyclopropyl reagent.

    • Solution: Increase boronic acid equivalents (up to 3.0). Ensure molecular sieves are freshly activated. Switch to Potassium Cyclopropyl Trifluoroborate.[1][2]

  • Problem: Reaction Stalls.

    • Cause: Catalyst death (reduction to Cu(0) or insoluble Cu(I)).

    • Solution: Ensure adequate oxygen flow. Switch from air atmosphere to an

      
       balloon. Add a co-oxidant like TEMPO (catalytic).
      
  • Problem: "Dead" Catalyst (Red Precipitate).

    • Cause: Lack of re-oxidation.

    • Solution: The red solid is

      
      . The system is oxygen-starved. Increase stirring rate to improve gas-liquid mass transfer.
      

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of cyclopropyl aryl ethers.

References

  • Tsuritani, T., et al. (2006). "Synthesis of Cyclopropyl Aryl Ethers via Copper(II)-Mediated Coupling of Phenols and Cyclopropylboronic Acid." Synlett, 2006(5), 801–803.

  • Petrassi, H. M., et al. (2001). "Copper-Mediated Coupling of Phenols and Phenylboronic Acids." Organic Letters, 3(1), 139–142.

  • King, J. B., et al. (2016). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 81(6), 2364–2371.

  • Wuitschik, G., et al. (2008). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 47(24), 4512–4515. (Reference for bioisostere properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-Cyclopropoxy-3-methylaniline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Cyclopropoxy-3-methylaniline in Dimethyl Sulfoxide (DMSO) and methanol. As a novel aromatic amine, specific solubility data for this compound is not yet widely published. Therefore, this guide is designed to provide a strong foundational understanding of its expected solubility characteristics and to equip you with the necessary protocols to determine its solubility in your own laboratory setting.

Understanding the Molecule: this compound

Before delving into experimental protocols, it is crucial to understand the chemical structure of this compound. The molecule possesses both hydrophobic and hydrophilic features that will dictate its behavior in different solvents.

  • Aromatic Ring, Cyclopropoxy, and Methyl Groups: These components contribute to the molecule's nonpolar character, suggesting good solubility in organic solvents.

  • Amine Group (-NH2): The primary amine group is polar and capable of forming hydrogen bonds. This feature can enhance solubility in polar solvents.

Given this structure, we can predict that this compound will exhibit good solubility in a range of organic solvents. However, the interplay between its nonpolar and polar functionalities will determine its precise solubility limits in solvents like DMSO and methanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and methanol?

Methanol is a polar protic solvent. The amine group of this compound can engage in hydrogen bonding with methanol, which should facilitate dissolution. However, the presence of the nonpolar aromatic ring, cyclopropoxy, and methyl groups might limit its solubility compared to DMSO. Generally, aromatic amines show reasonable solubility in lower alcohols like methanol.[2]

Q2: Are there any safety precautions I should take when handling this compound and these solvents?

Yes, absolutely. Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using.[3][4][5][6][7]

  • This compound: As with many aromatic amines, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to wear appropriate gloves and avoid direct contact.

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin and eyes.

Q3: How can I prepare a stock solution of this compound?

For preparing stock solutions, especially for biological assays, DMSO is often the preferred solvent due to its high solvating power.[8] Start by preparing a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO. This stock can then be serially diluted to the desired final concentration in your experimental medium. Be mindful of the final DMSO concentration in your assays, as it can be toxic to cells at higher levels.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in methanol at room temperature.

  • Causality: The nonpolar characteristics of the cyclopropoxy and methyl groups, along with the aromatic ring, may be limiting solubility in the polar protic environment of methanol.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution in a water bath (e.g., to 30-40°C). Increased temperature often enhances solubility.[2]

    • Sonication: Use a sonicator to break down any solid aggregates and facilitate dissolution.[9]

    • Solvent Combination: If neat methanol is not effective, consider a solvent mixture. For instance, a small percentage of a co-solvent like DMSO or N,N-Dimethylformamide (DMF) can significantly improve solubility.[2][10]

Issue 2: My solution appears cloudy or forms a precipitate upon standing.

  • Causality: This could indicate that you have created a supersaturated solution, which is unstable. It can also be due to the presence of impurities or water in your solvent.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can decrease the solubility of many organic compounds in organic solvents.

    • Filter the Solution: If you suspect insoluble impurities, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Re-dissolve and Dilute: If it is a supersaturation issue, try re-dissolving the compound with gentle heating and then diluting it to a slightly lower concentration to ensure it remains in solution at room temperature.

Issue 3: I am observing color changes in my solution over time.

  • Causality: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored byproducts.[11][12] This can be accelerated by exposure to light and air.

  • Troubleshooting Steps:

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Fresh Preparations: It is always best practice to prepare fresh solutions for your experiments to ensure the integrity of the compound.

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the approximate solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatic water bath

  • Glass vials with screw caps

  • Micropipettes

Protocol Steps:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or methanol) to the vial (e.g., 100 µL).

  • Dissolution Attempt:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid.

    • If solid remains, place the vial in a sonicator for 5-10 minutes.

    • If still undissolved, gently warm the vial in a water bath (not exceeding 40°C) for a few minutes.

  • Incremental Solvent Addition: If the compound has fully dissolved, continue to add small, known volumes of the compound until a saturated solution is achieved (i.e., a small amount of solid remains undissolved even after vortexing, sonication, and gentle warming).

  • Equilibration: Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for a few hours to ensure that the maximum amount of solute has dissolved.

  • Quantification (Optional but Recommended):

    • Carefully take a known volume of the clear supernatant (avoiding any solid).

    • Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation:

SolventPredicted SolubilityFactors Favoring SolubilityFactors Limiting Solubility
DMSO HighStrong polar aprotic nature, effectively solvates both polar and nonpolar moieties.None anticipated to be significant.
Methanol Moderate to HighPolar protic nature, capable of hydrogen bonding with the amine group.The nonpolar bulk of the aromatic ring, cyclopropoxy, and methyl groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_observation Observation cluster_quantify Quantification weigh Weigh Compound add_solvent Add Initial Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate warm Gentle Warming sonicate->warm dissolved Completely Dissolved? warm->dissolved add_more Add More Compound dissolved->add_more Yes saturate Saturated Solution dissolved->saturate No add_more->weigh analyze Analyze Supernatant (HPLC) saturate->analyze calculate Calculate Solubility analyze->calculate troubleshooting_workflow cluster_temp Temperature cluster_energy Mechanical Energy cluster_solvent Solvent System start Compound does not fully dissolve warm Gently warm the solution? start->warm dissolved_warm Dissolved? warm->dissolved_warm sonicate Use sonicator? dissolved_warm->sonicate No success Problem Solved dissolved_warm->success Yes dissolved_sonic Dissolved? sonicate->dissolved_sonic cosolvent Add a co-solvent (e.g., DMSO)? dissolved_sonic->cosolvent No dissolved_sonic->success Yes dissolved_cosolvent Dissolved? cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes fail Consider alternative solvent dissolved_cosolvent->fail No

Sources

Navigating the Reactivity of Cyclopropyl Ethers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the cyclopropyl group is a valuable structural motif. Its unique conformational and electronic properties can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] However, the perceived lability of the strained cyclopropane ring, particularly when part of an ether linkage, can be a source of uncertainty during synthetic planning and execution, especially under acidic conditions.

This technical support guide provides in-depth answers to frequently asked questions and troubleshooting strategies for experiments involving cyclopropyl ethers. Our focus is on demystifying the stability of the cyclopropyl ether linkage under acidic reaction conditions, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is a cyclopropyl ether linkage to acidic conditions in general?

The stability of a cyclopropyl ether is not a simple "stable" or "unstable" classification. It is highly dependent on the specific molecular structure and the reaction conditions employed. Generally, ethers require strong acids for cleavage, as the first step is the protonation of the ether oxygen to form a good leaving group (an alcohol).[2][3]

For a simple cyclopropyl ether, the ether linkage itself is relatively robust. However, the high ring strain of the cyclopropane moiety introduces unique reactivity pathways that are not observed in unstrained acyclic or larger cyclic ethers. The critical question is whether the reaction proceeds via cleavage of the C-O ether bond or through the opening of the cyclopropane ring itself.

Q2: What are the possible mechanisms for the degradation of cyclopropyl ethers in acid?

Under acidic conditions, two primary competing pathways can lead to the degradation of a cyclopropyl ether:

  • Ether C-O Bond Cleavage: This is the "classical" ether cleavage mechanism. The ether oxygen is protonated by the acid, followed by a nucleophilic attack on one of the adjacent carbon atoms. This can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether.[4]

  • Cyclopropane Ring Opening: The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage under acidic conditions, particularly if the ring is "activated" by certain substituents.[5][6] This often involves the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

The preferred pathway is influenced by a variety of factors, as detailed in the troubleshooting section below.

Troubleshooting Guide: Unexpected Reactivity of Cyclopropyl Ethers

Issue 1: My cyclopropyl ether is cleaving under acidic conditions I thought were mild.

Potential Causes & Solutions:

  • Structural Activation of the Cyclopropane Ring: The stability of the cyclopropyl ring is significantly influenced by its substituents.

    • Donor-Acceptor Cyclopropanes: If your cyclopropane ring bears both an electron-donating group (the ether oxygen) and an electron-withdrawing group, it is considered a "donor-acceptor" cyclopropane. These systems are highly activated towards nucleophilic ring-opening, often catalyzed by Lewis acids.[6][7] The reaction proceeds through a polarized intermediate that is susceptible to attack.

      • Solution: Avoid Lewis acids if ring integrity is desired. If a Brønsted acid is necessary, use the mildest possible conditions (lower concentration, lower temperature) and monitor the reaction closely.

    • Formation of a Stabilized Carbocation: If the structure of the molecule allows for the formation of a stabilized carbocation upon ring opening, this pathway will be favored. For instance, an adjacent aryl group can stabilize a benzylic carbocation that would be formed upon ring cleavage.

      • Solution: Re-evaluate your synthetic strategy to avoid acidic steps if this type of structural feature is present. Alternatively, consider a different protecting group strategy.

  • Nature of the Acid:

    • Lewis Acids vs. Brønsted Acids: Lewis acids can coordinate to the ether oxygen, but they are also known to catalyze the ring-opening of activated cyclopropanes.[6] Brønsted acids will protonate the ether oxygen, initiating the C-O cleavage pathway.[2]

      • Solution: If you are observing ring-opening, consider switching from a Lewis acid to a mild Brønsted acid.

    • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate both ether cleavage and potentially ring-opening.

      • Solution: Screen a panel of weaker acids (e.g., acetic acid, p-toluenesulfonic acid) at lower concentrations and temperatures.

Experimental Workflow for Diagnosing Instability

start Unexpected Cleavage of Cyclopropyl Ether check_structure Analyze Structure: Is it a donor-acceptor cyclopropane? start->check_structure yes_da High risk of ring-opening. Avoid Lewis acids. check_structure->yes_da Yes no_da Consider other factors. check_structure->no_da No lewis_acid Are you using a Lewis Acid? bronsted_acid Are you using a Brønsted Acid? lewis_acid->bronsted_acid No yes_lewis Lewis acid may be promoting ring-opening. lewis_acid->yes_lewis Yes screen_conditions Screen milder conditions: - Lower temperature - Lower concentration - Weaker acid bronsted_acid->screen_conditions yes_da->lewis_acid no_da->lewis_acid switch_to_bronsted Switch to a mild Brønsted acid (e.g., p-TsOH, AcOH). yes_lewis->switch_to_bronsted switch_to_bronsted->screen_conditions monitor_reaction Monitor reaction by TLC/LCMS for formation of byproducts. screen_conditions->monitor_reaction stable Reaction proceeds as desired. monitor_reaction->stable No Cleavage unstable Cleavage still observed. Consider alternative protecting groups. monitor_reaction->unstable Cleavage

Caption: Troubleshooting workflow for unexpected cyclopropyl ether cleavage.

Issue 2: I am trying to cleave the cyclopropyl ether, but the reaction is sluggish or gives low yields.

Potential Causes & Solutions:

  • Relative Stability of Cyclopropylmethyl Ethers: Cyclopropylmethyl (CPM) ethers are known to be relatively stable to acidic conditions.[8] The deprotection of a CPM ether can require harsh conditions, such as 50% trifluoroacetic acid (TFA), and may still result in low yields.[9] This stability is attributed to the electronic properties of the cyclopropyl group.

    • Solution: If you need to cleave a CPM ether, you will likely need to employ forcing conditions. Be prepared for potential side reactions and optimize the reaction temperature and time carefully.

  • Substitution on the Ether Carbon: The substitution pattern on the carbon atom attached to the ether oxygen plays a critical role. For example, a 1-cyclopropylethyl (CPE) ether is significantly more acid-labile than a CPM ether.[8] This is because the secondary carbocation formed upon cleavage of a CPE ether is more stable than the primary carbocation that would be formed from a CPM ether.

    • Solution: If you are designing a synthesis where you need an acid-labile cyclopropyl-containing ether, consider incorporating a secondary or tertiary carbon adjacent to the ether oxygen.

Data Summary: Relative Acid Lability of Ether Protecting Groups

Protecting GroupStructureRelative Acid LabilityTypical Deprotection Conditions
Cyclopropylmethyl (CPM) Ether c-Pr-CH2-ORLow50% TFA in CH2Cl2, room temp[9]
1-Cyclopropylethyl (CPE) Ether c-Pr-CH(CH3)-ORHigh10% TFA in CH2Cl2, room temp[8]
Methoxymethyl (MOM) Ether CH3OCH2-ORModerateStronger acidic conditions required
Tetrahydropyranyl (THP) Ether THP-ORHighMild acidic conditions (e.g., HOAc/THF/H2O)

Mechanistic Considerations: C-O Cleavage vs. Ring Opening

The outcome of the acid-catalyzed reaction of a cyclopropyl ether is a delicate balance between two competing mechanistic pathways.

Pathway A: C-O Bond Cleavage (SN1/SN2)

This pathway is favored for simple, non-activated cyclopropyl ethers.

cluster_0 S_N2 Pathway cluster_1 S_N1 Pathway Ether R-O-cPr Protonated_Ether R-O(H+)-cPr Ether->Protonated_Ether + H+ Products_SN2 R-Nu + cPr-OH Protonated_Ether->Products_SN2 + Nu- Ether2 R-O-cPr Protonated_Ether2 R-O(H+)-cPr Ether2->Protonated_Ether2 + H+ Carbocation R+ + cPr-OH Protonated_Ether2->Carbocation Products_SN1 R-Nu Carbocation->Products_SN1 + Nu-

Caption: C-O bond cleavage mechanisms for cyclopropyl ethers.

Pathway B: Cyclopropane Ring Opening

This pathway becomes significant when the cyclopropane ring is electronically activated (e.g., in donor-acceptor systems) or when a stable carbocation can be formed upon ring opening.

cluster_2 Ring Opening Pathway Activated_Ether R-O-cPr(Acceptor) Protonated_Ring Protonated Intermediate Activated_Ether->Protonated_Ring + H+ Ring_Opened_Cation Ring-Opened Carbocation Protonated_Ring->Ring_Opened_Cation Ring Opening Final_Product Ring-Opened Product Ring_Opened_Cation->Final_Product + Nu-

Caption: Acid-catalyzed ring-opening of an activated cyclopropyl ether.

Experimental Protocols

Protocol 1: Screening for Acid Stability of a Novel Cyclopropyl Ether
  • Setup: In separate vials, dissolve a small amount (e.g., 5 mg) of your cyclopropyl ether compound in a suitable solvent (e.g., 0.5 mL of CH2Cl2 or MeOH).

  • Acid Addition: To each vial, add a different acidic reagent. Start with mild conditions and progress to stronger acids.

    • Vial 1: 10% Acetic Acid in solvent

    • Vial 2: 0.1 M p-TsOH in solvent

    • Vial 3: 1 M HCl in solvent

    • Vial 4: 10% TFA in CH2Cl2

  • Reaction: Stir the solutions at room temperature.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze by TLC and/or LCMS to check for the disappearance of the starting material and the appearance of new spots.

  • Analysis: Compare the stability of your compound under the different acidic conditions to determine its tolerance.

Protocol 2: Controlled Cleavage of a 1-Cyclopropylethyl (CPE) Ether
  • Dissolution: Dissolve the CPE-protected compound in anhydrous CH2Cl2 (e.g., 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of 10% trifluoroacetic acid in CH2Cl2 (e.g., 1.5 equivalents relative to the substrate).

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The stability of a cyclopropyl ether linkage under acidic conditions is a nuanced topic that requires careful consideration of the substrate's electronic and steric properties, as well as the specific reaction conditions. While simple cyclopropyl ethers can be relatively robust, the presence of activating groups can render the cyclopropane ring susceptible to opening. By understanding the competing mechanistic pathways and systematically evaluating the reaction parameters, researchers can confidently employ cyclopropyl ethers in their synthetic strategies, harnessing the benefits of this unique structural motif in drug discovery and development.

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Retrieved from [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • JACS Au. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link]

  • SciSpace. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • Taylor & Francis Online. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the enol ether and cleavage of the cyclopropane ring. Retrieved from [Link]

  • KoreaScience. (n.d.). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonated heterocyclic derivatives of cyclopropane and cyclopropanone: classical species, alternate sites, and ring fragmentation. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups.
  • SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institutes of Health. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • ACS Publications. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. Retrieved from [Link]

  • Taylor & Francis Online. (2024, March 13). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Retrieved from [Link]

Sources

Optimal storage temperature for 2-Cyclopropoxy-3-methylaniline stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with best practices for the optimal storage and handling of 2-Cyclopropoxy-3-methylaniline stock solutions. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to protect it from moisture and light.[4] It is also crucial to store it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation, which can be common for aniline derivatives.[5][6][7]
Light Amber vial or dark containerProtects against light-induced degradation.[4]
Moisture Tightly sealed container with desiccantPrevents hydrolysis, especially important for compounds with amine functionalities.[8]
What is the recommended storage temperature for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at -20°C . For short-term storage (up to a few days), 2-8°C may be acceptable, but long-term storage at this temperature is not recommended due to the increased risk of degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Which solvents are suitable for preparing this compound stock solutions?

Based on the solubility of structurally similar compounds like 3-methylaniline and N-methylaniline, this compound is expected to be readily soluble in a variety of organic solvents.[5][7][9]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

Limited Solubility:

  • Water (expected to be slightly soluble)[5][7][9]

The choice of solvent will depend on the specific requirements of your downstream application. For cell-based assays, DMSO is a common choice, but it is important to consider its potential effects on the cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 163.23 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.63 mg of this compound into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Storage: Store the aliquots at -20°C for long-term storage.

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound stock solutions.

My stock solution has precipitated. What should I do?

Precipitation upon storage, especially at low temperatures, can occur if the compound's solubility limit in the chosen solvent is exceeded.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial in a 37°C water bath and vortex to see if the precipitate redissolves.

  • Dilute the Stock: If warming does not resolve the issue, the concentration may be too high. Consider preparing a new, more dilute stock solution.

  • Change the Solvent: If precipitation persists, the compound may have limited solubility in the current solvent at low temperatures. Consider preparing a new stock solution in an alternative recommended solvent.

The color of my stock solution has changed (e.g., turned yellowish or brown). Is it still usable?

A change in color, particularly to a yellowish or reddish-brown hue, is often an indication of oxidation or degradation.[5][6][7]

Actionable Insights:

  • Assess Impact: The significance of this degradation depends on your experimental sensitivity. For highly sensitive assays, it is strongly recommended to prepare a fresh stock solution.

  • Preventative Measures: To prevent future discoloration, ensure the stock solution is stored under an inert atmosphere (if possible), protected from light, and at the recommended low temperature. Minimize headspace in the storage vials to reduce exposure to air.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stock solutions.

TroubleshootingWorkflow start Problem with Stock Solution issue Identify Issue start->issue precipitate Precipitation Observed issue->precipitate Precipitation color_change Color Change Observed issue->color_change Discoloration warm Warm solution to 37°C and vortex precipitate->warm assess_impact Assess impact on experiment color_change->assess_impact redissolves Precipitate Redissolves? warm->redissolves use_solution Use solution (consider making fresh stock) redissolves->use_solution Yes prepare_new Prepare fresh, more dilute stock or use alternative solvent redissolves->prepare_new No sensitive_assay Is the assay highly sensitive? assess_impact->sensitive_assay discard Discard and prepare fresh stock sensitive_assay->discard Yes proceed_caution Proceed with caution (acknowledge potential for altered activity) sensitive_assay->proceed_caution No

Caption: Troubleshooting workflow for this compound stock solutions.

Safety Precautions

Aniline and its derivatives are classified as toxic and potentially carcinogenic.[4][10] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][12] All handling of the solid compound and stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[10]

References

  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).
  • Aniline. (n.d.).
  • ANILINE AR - Loba Chemie. (n.d.).
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984, September 1).
  • 3-Methylaniline - Solubility of Things. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Aniline. (n.d.).
  • Methylaniline Chemical Properties,Uses,Production - Yufeng. (n.d.).
  • (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. (n.d.).
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, May 2).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Aniline - Incident management - GOV.UK. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20).
  • N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem. (n.d.).
  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. (n.d.).
  • 3-Chloro-2-methylaniline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 6).
  • N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024, September 20).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Cyclopropoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Comparison Guide: 1H NMR Spectrum of 2-Cyclopropoxy-3-methylaniline

Executive Summary

Compound Identity:

  • Name: this compound[1][2][3][4]

  • CAS: 1243392-27-9[2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Role: Critical intermediate in the synthesis of HIF-2

    
     inhibitors (e.g., Belzutifan analogues) and kinase inhibitors.
    

This guide provides a high-resolution analysis of the 1H NMR spectrum for this compound.[4] It compares the spectral signature against its direct synthetic precursor (Nitro-derivative) and its most common regioisomer impurity. The goal is to equip researchers with a self-validating analytical framework to confirm structural integrity and purity during drug development workflows.

Structural Context & Steric Challenges

The target molecule features a trisubstituted benzene ring with a unique steric environment. The bulky cyclopropoxy group at position 2 is flanked by an amine (position 1) and a methyl group (position 3). This "ortho-sandwich" configuration creates specific spectral shifts distinguishable from less sterically congested isomers.

Key Structural Features for NMR Detection:

  • Cyclopropyl Ether Linkage: Distinctive upfield multiplets (0.6–0.9 ppm) and a deshielded methine proton.

  • Amine Donor Effect: Strong shielding of the aromatic ring, particularly at the ortho (H6) and para (H4) positions.

  • Methyl Resonance: A diagnostic singlet at ~2.1 ppm, differentiating it from ethyl or des-methyl analogues.[4]

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring reference-quality spectra.

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred for observing labile 
    
    
    
    protons) or
    
    
    (Standard for resolution).[4]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).

Instrument Parameters:

  • Frequency: 400 MHz or higher (essential to resolve cyclopropyl multiplets).

  • Pulse Sequence: Standard zg30.

  • Scans: 16–32 (sufficient for >95% purity).

  • Temperature: 298 K.[4]

Spectral Analysis: The Reference Standard

The following data represents the consensus spectral signature for this compound in


.
Table 1: 1H NMR Assignment (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Ar-H6 Aromatic6.30 – 6.45 dd1H

,

Most shielded proton due to ortho-

and ortho-OR effects.[4]
Ar-H4 Aromatic6.60 – 6.70 dd1H

,

Shielded by para-

; adjacent to Methyl.
Ar-H5 Aromatic6.80 – 6.95 t (pseudo)1H

Least shielded aromatic proton (meta to donors).[4]

Amine3.60 – 4.00 br s2H-Broad; chemical shift is concentration/solvent dependent.[4]

Cyclopropyl3.70 – 3.85 m (septet)1H

Deshielded by Oxygen; characteristic ether methine.[4]

Methyl2.15 – 2.25 s3H-Diagnostic singlet; distinct from ethyl triplet.[4]

Cyclopropyl0.60 – 0.85 m4H-High-field multiplets; unique fingerprint of cyclopropyl ring.[4]

Note: In DMSO-


, the 

signal typically shifts downfield to 4.5–5.0 ppm and may appear as a sharp singlet or doublet if exchange is slow.

Comparative Analysis: Validating Purity

Distinguishing the target product from its precursors and isomers is the primary challenge.

Comparison A: Target vs. Precursor (Nitro-Reduction)

The synthesis typically involves reducing 2-Cyclopropoxy-3-methyl-1-nitrobenzene .[4] Incomplete reduction is a common quality issue.

  • Target (Amine): Aromatic signals are upfield (6.3–6.9 ppm) due to the electron-donating

    
    .
    
  • Precursor (Nitro): Aromatic signals are significantly downfield (7.0–7.8 ppm) due to the electron-withdrawing

    
    .[4]
    
  • Key Indicator: Disappearance of the downfield aromatic signals and appearance of the broad

    
     singlet.
    
Comparison B: Target vs. Regioisomer (5-Methyl Isomer)

During nitration of 2-cyclopropoxytoluene, the para position (relative to methyl) competes with the ortho position, potentially yielding 2-Cyclopropoxy-5-methylaniline .[4]

  • Target (3-Methyl): 1,2,3-substitution pattern.[4] Vicinal coupling (

    
     Hz) observed between H4 and H5, and H5 and H6.
    
  • Isomer (5-Methyl): 1,2,5-substitution pattern.[4]

    • H3 (ortho to OR, meta to NH2): Doublet (

      
       Hz).
      
    • H4 (para to NH2): Doublet of doublets (

      
       Hz).
      
    • H6 (ortho to NH2): Singlet (or small doublet,

      
       Hz) .
      
  • Differentiation: Look for the meta-coupling singlet of H6 in the 5-methyl isomer. The target (3-methyl) has no isolated aromatic singlets; all are coupled doublets/triplets.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for confirming the structure using NMR data.

NMR_Analysis_Flow Start Crude Product Spectrum Check_Alk Check 0.6-0.9 ppm Region Start->Check_Alk No_Cp No Cyclopropyl Signals (Check Starting Material) Check_Alk->No_Cp Absent Has_Cp Cyclopropyl Multiplets Present Check_Alk->Has_Cp Present Check_Aro Analyze Aromatic Region (6.0 - 7.5 ppm) Has_Cp->Check_Aro Nitro_Sig Signals > 7.0 ppm (Unreduced Nitro Precursor) Check_Aro->Nitro_Sig Downfield Shift Amine_Sig Signals < 7.0 ppm (Successful Reduction) Check_Aro->Amine_Sig Upfield Shift Check_Pattern Check Coupling Pattern Amine_Sig->Check_Pattern Iso_5Me Isolated Singlet (d ~2Hz) (5-Methyl Isomer) Check_Pattern->Iso_5Me Meta Coupling Only Target_3Me 3 Adjacent Protons (d/t/d) (Target: 3-Methyl) Check_Pattern->Target_3Me Vicinal Coupling

Figure 1: Step-by-step logic for validating this compound synthesis via 1H NMR.

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps anticipate impurities. The standard route involves alkylation followed by nitration and reduction.

Synthesis_Pathway SM 3-Methyl-2-nitrophenol Step1 Alkylation (Bromocyclopropane/Base) SM->Step1 Inter 2-Cyclopropoxy-3-methyl-1-nitrobenzene Step1->Inter Impurity Impurity: Des-cyclopropyl Phenol Step1->Impurity Incomplete Rxn Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Prod This compound (Target) Step2->Prod

Figure 2: Synthetic route highlighting the origin of the nitro-precursor impurity.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55284437, N-cyclopropyl-2-methylaniline (Isomer Reference). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules used in spectral prediction).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Methodology for coupling constant analysis).[5]

  • Choueiri, T. K., et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel–Lindau Disease.[6] New England Journal of Medicine.[7] (Contextualizes the pharmaceutical relevance of the cyclopropoxy-aniline core). Retrieved from [Link]

Sources

Navigating the Labyrinth of Isomeric Scaffolds: A Comparative Guide to the LC-MS/MS Fragmentation of 2-Cyclopropoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The subtle substitution of one isomer for another can dramatically alter pharmacological activity, toxicity, and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this challenge, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of the protonated molecule of 2-Cyclopropoxy-3-methylaniline ([M+H]⁺ at m/z 164.22), a scaffold of increasing interest in medicinal chemistry.

We will dissect the characteristic fragmentation pathways, comparing them with structurally related compounds to provide a robust framework for its identification and differentiation from its isomers. This document is intended for researchers, scientists, and drug development professionals who rely on precise mass spectrometric data for confident structural assignment.

The Analytical Imperative: Why Fragmentation Matters

The fragmentation pattern of a molecule in a tandem mass spectrometer is a highly specific fingerprint.[1][2] For a molecule like this compound, with its unique combination of a substituted aniline ring, a methyl group, and a cyclopropoxy moiety, understanding its fragmentation is key to:

  • Unambiguous Identification: Differentiating it from positional isomers (e.g., 4-Cyclopropoxy-3-methylaniline) which will exhibit distinct fragmentation patterns due to altered bond stabilities and rearrangement propensities.

  • Metabolite Identification: Tracking the biotransformation of the parent compound by recognizing the core fragment ions in complex biological matrices.

  • Forced Degradation Studies: Identifying and characterizing degradation products under various stress conditions, which is a critical component of regulatory submissions.

Experimental Protocol: A Self-Validating Approach

To ensure the generation of reliable and reproducible fragmentation data, a meticulously designed experimental protocol is essential. The following details the liquid chromatography and mass spectrometry parameters for the analysis of this compound.

Liquid Chromatography (LC)
ParameterConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds like anilines.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent providing good elution strength.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the analyte with good separation from potential impurities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to maintain chromatographic efficiency.
Column Temp. 40 °CEnhances reproducibility of retention times.
Injection Vol. 2 µLA small volume to prevent peak distortion.
Mass Spectrometry (MS)
ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)The gold standard for ionizing polar and semi-polar molecules like anilines.[3]
Polarity PositiveAniline derivatives readily form [M+H]⁺ ions.
MS1 Scan Range m/z 50-500A broad range to capture the precursor ion and any potential in-source fragments.
Precursor Ion m/z 164.22The protonated molecule of this compound.
Collision Gas ArgonAn inert gas that provides efficient collision-induced dissociation.
Collision Energy Stepped (10, 20, 40 eV)Using a range of collision energies ensures the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a complete fragmentation picture.

Proposed Fragmentation Pathway of this compound [M+H]⁺

The protonated this compound molecule is expected to undergo several characteristic fragmentation pathways upon collision-induced dissociation. The primary sites of fragmentation are influenced by the protonation site (likely the nitrogen of the aniline), the relative bond strengths, and the stability of the resulting fragment ions.

A key fragmentation is anticipated to be the loss of the cyclopropyl group. The fragmentation of alkoxy-phenyl groups can proceed through various mechanisms, including the loss of small alkanes.[4] In this case, the loss of propene (C₃H₆, 42.08 Da) from the cyclopropoxy moiety is a highly probable event, leading to a stable hydroxy-methylaniline radical cation. Another significant fragmentation pathway for protonated anilines involves cleavages alpha to the nitrogen atom.[5][6]

Below is a DOT language script for a diagram illustrating the proposed fragmentation pathways.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions 164.22 [M+H]⁺ m/z 164.22 This compound 122.14 m/z 122.14 [M+H - C₃H₆]⁺ 164.22->122.14 - C₃H₆ (42.08 Da) 149.19 m/z 149.19 [M+H - CH₃]⁺ 164.22->149.19 - CH₃ (15.03 Da) 136.18 m/z 136.18 [M+H - C₂H₄]⁺ 122.14->136.18 - H₂O (18.01 Da) + C₂H₄ (28.05 Da) (rearrangement)

Caption: Proposed fragmentation pathway of protonated this compound.

Comparative Analysis: Distinguishing Isomers

The true power of MS/MS fragmentation analysis lies in its ability to distinguish between closely related isomers. Let's consider a hypothetical comparison with a positional isomer, 4-Cyclopropoxy-2-methylaniline.

Fragment Ion (m/z)Proposed StructureThis compound (Expected Intensity)4-Cyclopropoxy-2-methylaniline (Hypothetical Intensity)Rationale for Difference
122.14 [M+H - C₃H₆]⁺HighHighLoss of propene from the cyclopropoxy group is expected to be a major pathway for both isomers.
149.19 [M+H - CH₃]⁺ModerateLowThe ortho-position of the methyl group in the 2,3-substituted isomer may facilitate a more favorable transition state for methyl loss compared to the 2,4-isomer.
107.11 [M+H - C₃H₆ - CH₃]⁺LowModerateThe relative positions of the substituents will influence the stability of subsequent fragment ions.

This comparative table illustrates how subtle differences in fragmentation intensities can provide strong evidence for the correct isomeric structure. The stability of the resulting carbocations and radical species, dictated by the substitution pattern on the aromatic ring, governs these intensity differences. Aromatic compounds are known for their stable molecular ion peaks, and their fragmentation is often influenced by resonance stabilization.[7][8]

Conclusion

The detailed analysis of the LC-MS/MS fragmentation pattern of this compound provides a powerful tool for its confident identification and differentiation from its isomers. By understanding the key fragmentation pathways, such as the characteristic loss of propene from the cyclopropoxy group and the loss of the methyl substituent, researchers can build a reliable method for its characterization in various applications, from early-stage discovery to late-stage development. The presented experimental protocol and the proposed fragmentation scheme serve as a robust starting point for scientists working with this and structurally related molecules. The principles of fragmentation, including alpha-cleavage and rearrangements, are fundamental to interpreting mass spectra.[9]

References

  • Structural Characterization of Microcystins by LC/MS/MS under Ion Trap Conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved February 6, 2026, from [Link]

  • Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabo-Profile. Retrieved February 6, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 6, 2026, from [Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. (2024). bioRxiv. Retrieved February 6, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. (1968). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018). YouTube. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • A Mechanistic Study of Protonated Aniline to Protonated Phenol Substitution Considering Tautomerization by Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 6.11: Fragmentation Pathways. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. (2005). PubMed. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Analytical Differentiation of 2-Cyclopropoxy-3-methylaniline from 3-Cyclopropoxy Isomers

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1] Its regiochemistry—specifically the ortho relationship between the cyclopropoxy ether and the amino group, flanked by a methyl group—dictates its biological activity and metabolic stability.

Distinguishing this specific isomer from its regioisomers (e.g., 3-cyclopropoxy-2-methylaniline ) is a common challenge in process chemistry due to their identical molecular weight (163.22 g/mol ) and similar polarity.[1] This guide outlines a definitive analytical strategy using Nuclear Overhauser Effect (NOE) NMR spectroscopy and 13C NMR chemical shifts as the primary validation tools, supported by HPLC retention characteristics.

Key Isomer Comparison
FeatureTarget: this compound Isomer: 3-Cyclopropoxy-2-methylaniline
Structure 1-Amino, 2-Cyclopropoxy, 3-Methyl1-Amino, 2-Methyl, 3-Cyclopropoxy
Key Adjacency Amino (

)

Ether (

)
Amino (

)

Methyl (

)
Electronic Effect Potential intramolecular H-bond (NH...O)Steric clash between NH and Me

Structural Analysis & Theoretical Basis

The core challenge lies in the 1,2,3-trisubstitution pattern on the benzene ring. Both the target and its primary isomer share this pattern, resulting in similar splitting in 1H NMR (two doublets and one triplet/doublet of doublets). Therefore, simple 1D 1H NMR splitting patterns are often insufficient for conclusive identification.

The "Smoking Gun": Spatial Proximity (NOE)

The definitive method for structural assignment is determining which group is "sandwiched" in the center (Position 2).

  • Target (2-OCp): The bulky cyclopropoxy group is in the center. It will show NOE correlations to both the Amino protons and the Methyl protons.

  • Isomer (2-Me): The methyl group is in the center. It will show NOE correlations to both the Amino protons and the Cyclopropoxy protons.

Visualization of Isomer Differentiation

The following diagram illustrates the logical flow for distinguishing these isomers based on spectroscopic data.

Isomer_DifferentiationStartUnknown Isomer Sample(MW 163.22)Step1Step 1: 1H NMR Analysis(Aromatic Splitting)Start->Step1Check1Splitting Pattern?Step1->Check1Result_Para1,2,4-Trisubstituted(e.g., 2-Cp-5-Me)Singlet + 2 DoubletsCheck1->Result_Paras, d, dResult_Ortho1,2,3-Trisubstituted(Target or 2-Me Isomer)2 Doublets + 1 TripletCheck1->Result_Orthod, t, dStep2Step 2: 1D NOE / NOESYIrradiate Methyl (-CH3) SignalResult_Ortho->Step2Check2Strong NOE to NH2?Step2->Check2Ident_IsomerIsomer Identified:3-Cyclopropoxy-2-methylaniline(Methyl is adjacent to NH2)Check2->Ident_IsomerYES (Strong)Ident_TargetTarget Identified:This compound(Methyl is far from NH2)Check2->Ident_TargetNO (Weak/Absent)

Figure 1: Decision tree for the structural assignment of cyclopropoxy-methylaniline isomers.

Experimental Protocols & Data Comparison

NMR Spectroscopy (The Gold Standard)

Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .[1] DMSO is preferred over CDCl3 to sharpen the exchangeable

1
A. 1H NMR Chemical Shift Prediction
Proton EnvironmentThis compound (Target)3-Cyclopropoxy-2-methylaniline (Isomer)Analysis

(Methyl)

2.15 - 2.25 ppm (s)

2.05 - 2.15 ppm (s)
Methyl at C2 (shielded by flanking groups) often appears slightly upfield.[1]

(Cyclopropyl)

3.70 - 3.85 ppm (m)

3.70 - 3.85 ppm (m)
Diagnostic septet-like multiplet.[1] Little difference between isomers.
Cyclopropyl


0.60 - 0.90 ppm (m, 4H)

0.60 - 0.90 ppm (m, 4H)
Characteristic high-field multiplets.[1]

(Amino)

4.80 - 5.20 ppm (br s)

4.60 - 4.90 ppm (br s)
Key: In the Target,

may H-bond to the ether oxygen, shifting it downfield.[1]
Aromatic H (C4, C5, C6)

6.3 - 6.8 ppm

6.3 - 6.8 ppm
Both show 1,2,3-pattern (d, t, d).[1]
B. 13C NMR Distinction (Definitive)

The carbon chemical shifts provide a clearer distinction because the carbon attached to the Oxygen (deshielded, ~145+ ppm) appears at a different position relative to the amino group.

  • Target (2-OCp): The carbon at position 2 is attached to Oxygen.

    
    .
    
  • Isomer (2-Me): The carbon at position 2 is attached to Methyl.

    
    .
    
  • Result: Check the carbon signal ortho to the C-NH2 (C1). If you see a signal >140 ppm at C2, it is the 2-Cyclopropoxy target. If the C2 signal is <130 ppm, it is the 2-Methyl isomer.

HPLC Separation Parameters

Due to the "ortho effect," the 2-substituted isomer often exhibits different retention behavior due to intramolecular hydrogen bonding or steric shielding of the polar amino group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 210 nm.

  • Expected Trend:

    • This compound: The intramolecular interaction (NH...O) effectively "hides" some polarity, often causing it to elute later (higher

      
      ) than the 3-cyclopropoxy isomer, where the polar groups are more exposed to the mobile phase.[1]
      

Synthesis Route Validation

Understanding the origin of the isomers helps in anticipating impurities.

  • Route A (Nitrophenol Alkylation):

    • Precursor:3-Methyl-2-nitrophenol .[1]

    • Reaction: Alkylation with Bromocyclopropane (

      
      , DMF, 
      
      
      )
      
      
      Reduction (
      
      
      , Pd/C).
    • Outcome: Yields almost exclusively This compound .[1] The steric bulk of the nitro group makes O-alkylation slow but regioselective.

  • Route B (Mitsunobu on Aminophenol):

    • Precursor:2-Amino-3-methylphenol .[1]

    • Reaction: Cyclopropanol + DIAD +

      
      .
      
    • Risk: N-alkylation vs O-alkylation competition.[1] This route may produce N-cyclopropyl byproducts (Secondary amines), which are easily distinguished by MS (Mass +40 vs Isomer Mass) or by the loss of the

      
       signal in NMR.
      

References

  • EnamineStore . This compound - Catalog Entry. Retrieved from [1]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich . 3-Methylaniline Derivatives and Isomers. Retrieved from [1]

  • Royal Society of Chemistry . N-Methylation and Alkylation of Aromatic Amines - Supporting Information. Retrieved from [1]

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Cyclopropyl Ether Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The cyclopropyl ether aniline scaffold is an emerging motif in medicinal chemistry, valued for its unique conformational properties and metabolic stability. Infrared (IR) spectroscopy offers a rapid, non-destructive first pass at structural verification of these molecules. However, the overlapping vibrational frequencies of the constituent functional groups—the aniline, the ether linkage, and the strained cyclopropyl ring—can present a complex analytical challenge.

This guide provides an in-depth comparison of the IR spectral features of cyclopropyl ether anilines, contrasting them with related compounds. We will dissect the expected vibrational modes, explain the underlying principles of peak shifts, and provide a self-validating protocol for acquiring and interpreting your data.

The Vibrational Landscape: Aniline, Ether, and Cyclopropyl Moieties

A molecule's IR spectrum is a fingerprint of its covalent bonds, each peak corresponding to a specific vibrational motion (stretching, bending, etc.). In a cyclopropyl ether aniline, we are primarily interested in the interplay of three key functional groups.

Aniline: The primary or secondary amine on an aromatic ring gives rise to several characteristic peaks. For a primary aniline, you will observe two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[1] Aromatic amines also exhibit a strong C-N stretching vibration, typically found between 1250 and 1335 cm⁻¹.[2]

Ethers: The defining feature of an ether in an IR spectrum is the C-O-C stretching vibration, which generally appears as a strong band in the 1000-1300 cm⁻¹ region.[3] The exact position is sensitive to the nature of the carbon atoms attached to the oxygen. For instance, aryl alkyl ethers like anisole (methoxybenzene) typically show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[4]

Cyclopropyl Group: The strained three-membered ring of a cyclopropyl group has its own set of characteristic vibrations. The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at a higher frequency than typical alkane C-H bonds, appearing in the 3040-3080 cm⁻¹ region. Additionally, skeletal vibrations of the cyclopropane ring can be observed in the fingerprint region, often around 1000-1020 cm⁻¹.[5]

Pinpointing the Cyclopropyl Ether Stretch in an Aniline Matrix

The central challenge in analyzing the IR spectrum of a cyclopropyl ether aniline is deconvoluting the C-O-C stretch of the cyclopropyl ether from the other strong absorptions in the fingerprint region, particularly the C-N stretch of the aniline.

Based on the analysis of related structures, we can predict the expected peak positions for a model compound like 4-cyclopropoxyaniline.

  • Asymmetric C-O-C Stretch: In an aryl alkyl ether, this is the C(aryl)-O stretch. We anticipate this to be a strong band in a similar region to anisole, around 1230-1260 cm⁻¹ . The electron-donating nature of the para-amino group may slightly lower this frequency compared to unsubstituted cyclopropyl phenyl ether.

  • Symmetric C-O-C Stretch: This corresponds to the C(cyclopropyl)-O stretch. The ring strain of the cyclopropyl group is expected to influence this vibration. While difficult to predict with certainty without experimental data, it is likely to appear as a distinct peak in the 1020-1060 cm⁻¹ region, potentially overlapping with cyclopropyl ring skeletal vibrations.

The following table compares the expected IR absorption frequencies for a 4-cyclopropoxyaniline with those of related, well-characterized compounds.

Functional Group VibrationAnilineAnisole (Methyl Phenyl Ether)4-MethoxyanilineExpected for 4-Cyclopropoxyaniline
N-H Stretch (asymmetric) ~3433 cm⁻¹N/A~3420 cm⁻¹~3420-3440 cm⁻¹
N-H Stretch (symmetric) ~3356 cm⁻¹N/A~3340 cm⁻¹~3350-3370 cm⁻¹
C(aryl)-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
C(cyclopropyl)-H Stretch N/AN/AN/A~3040-3080 cm⁻¹
N-H Bend ~1620 cm⁻¹N/A~1620 cm⁻¹~1620 cm⁻¹
Aromatic C=C Stretch ~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹
C(aryl)-N Stretch ~1280 cm⁻¹N/A~1270 cm⁻¹~1270-1290 cm⁻¹
C(aryl)-O Stretch (asymm.) N/A~1249 cm⁻¹~1240 cm⁻¹~1230-1260 cm⁻¹ (Strong)
C(alkyl/cyclopropyl)-O Stretch (symm.) N/A~1038 cm⁻¹~1035 cm⁻¹~1020-1060 cm⁻¹ (Medium-Strong)
Cyclopropyl Ring Bend/Skeletal N/AN/AN/A~1000-1020 cm⁻¹

Note: These are approximate values and can vary based on the sample phase (solid, liquid, gas) and solvent.

Experimental Workflow and Data Validation

To ensure the trustworthiness of your spectral interpretation, a systematic approach to data acquisition and analysis is crucial. The following workflow is designed to be a self-validating system.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Synthesized Cyclopropyl Ether Aniline SamplePrep Prepare Dilute Solution or KBr Pellet Sample->SamplePrep Standard Reference Material (e.g., Anisole, 4-Methoxyaniline) Standard->SamplePrep Solvent Dry IR-grade Solvent (e.g., CCl4) or KBr Solvent->SamplePrep Background Acquire Background Spectrum (Solvent/KBr) SamplePrep->Background StandardScan Acquire Reference Spectrum SamplePrep->StandardScan FTIR FT-IR Spectrometer SampleScan Acquire Sample Spectrum Background->SampleScan Use same parameters Process Background Subtraction & Baseline Correction SampleScan->Process StandardScan->Process PeakPick Peak Picking & Assignment Process->PeakPick Compare Compare Sample to Reference Spectra PeakPick->Compare Validate Correlate with Computational Data (Optional but Recommended) Compare->Validate Report Final Structural Confirmation Validate->Report

Caption: Experimental workflow for FT-IR analysis of cyclopropyl ether anilines.

Step-by-Step Experimental Protocol
  • Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the purified cyclopropyl ether aniline sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. c. Causality: The KBr acts as an optically transparent matrix. Proper grinding is essential to minimize light scattering (the Christiansen effect), which can distort peak shapes.

  • Background Spectrum Acquisition: a. Place a blank KBr pellet (or an empty sample holder for liquid cells) in the spectrometer. b. Run a background scan. This will measure the absorbance of the KBr and any atmospheric CO₂ and water vapor. c. Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum shows only the absorbance of the analyte.

  • Sample Spectrum Acquisition: a. Place the sample pellet in the spectrometer's sample holder. b. Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. c. Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum where weak peaks are more easily distinguished.

  • Data Processing and Interpretation: a. Perform automatic baseline correction and background subtraction using the spectrometer's software. b. Identify and label the key peaks, paying close attention to the regions outlined in the comparison table above. c. Compare the obtained spectrum with reference spectra of starting materials and simpler analogues (e.g., 4-methoxyaniline) to confirm the presence of the key functional groups and identify the new, characteristic peaks of the cyclopropyl ether moiety.

Alternative and Complementary Analytical Techniques

While IR spectroscopy is a powerful tool for functional group identification, it should be used in conjunction with other analytical methods for unambiguous structure elucidation, particularly for novel compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The upfield signals for the cyclopropyl protons in ¹H NMR and the characteristic chemical shifts of the cyclopropyl carbons in ¹³C NMR are definitive for confirming the presence of this ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Fragmentation patterns can also offer clues about the connectivity of the atoms.

  • Computational Chemistry: In the absence of an exact experimental reference spectrum, quantum chemical calculations (e.g., using Density Functional Theory, DFT) can predict the vibrational frequencies of a proposed structure.[6] Comparing the calculated spectrum to the experimental one can provide strong evidence for the correctness of the assigned structure.

logical_relationship IR Spectroscopy IR Spectroscopy Structure Elucidation Structure Elucidation IR Spectroscopy->Structure Elucidation Functional Groups NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Structure Elucidation Connectivity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structure Elucidation Formula & Fragments Computational Chemistry Computational Chemistry Computational Chemistry->IR Spectroscopy Validates Interpretation Computational Chemistry->NMR Spectroscopy Predicts Shifts

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The infrared spectrum of a cyclopropyl ether aniline is rich with information, but its interpretation requires a careful, comparative approach. By understanding the characteristic absorption regions of the individual aniline, ether, and cyclopropyl moieties, and by comparing the spectrum of the target molecule to that of simpler analogues, researchers can confidently identify the key vibrational modes. The strong C(aryl)-O stretch between 1230-1260 cm⁻¹ and the C(cyclopropyl)-O stretch in the 1020-1060 cm⁻¹ region are the primary peaks of interest for confirming the presence of the cyclopropyl ether group. When integrated into a comprehensive analytical workflow that includes NMR, mass spectrometry, and potentially computational modeling, FT-IR spectroscopy serves as an indispensable tool in the rapid and reliable characterization of these important pharmaceutical building blocks.

References

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties. Retrieved from [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • S. Soltani, Z. Dehghani, M. H. Habibi. (2012). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Journal of Optoelectronical and Biomedical Materials. Retrieved from [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. IR: amines. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Michigan State University. Infrared Spectrometry. Retrieved from [Link]

  • PubChem. Cyclopropyl phenyl ether. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclopropane. Retrieved from [Link]

  • NIST. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018, April). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

Sources

C13 NMR chemical shifts for cyclopropyl carbons in aniline derivatives

Advanced Characterization Guide: C NMR of -Cyclopropylanilines

Executive Summary

1

This guide provides a definitive analysis of the


Mechanistic Basis: The Cyclopropyl Anomaly

To interpret the NMR data correctly, one must understand the electronic environment. The cyclopropyl group is not merely a "small alkyl group"; it possesses significant

1
  • Shielding Effect: The ring current associated with the

    
    -aromaticity of the cyclopropane ring results in significant shielding of the ring carbons.[1]
    
  • Nitrogen Interaction: The nitrogen lone pair (

    
    ) can donate electron density into the antibonding Walsh orbitals (
    
    
    ) of the cyclopropyl ring. However, in anilines, this lone pair is also delocalized into the aromatic
    
    
    -system.[1] The competition between these two pathways defines the chemical shift.[1]

ElectronicEffectsN_LonePairNitrogen Lone Pair (n)Phenyl_PiPhenyl Ring (π-system)(Resonance Delocalization)N_LonePair->Phenyl_Pi Major Pathway(Deshields N, Shields Ring)Cyclopropyl_WalshCyclopropyl Walsh Orbitals(Hyperconjugation)N_LonePair->Cyclopropyl_Walsh Minor Pathway(Orbital Overlap)Shift_ResultObserved Chemical ShiftHigh-Field ShieldingCyclopropyl_Walsh->Shift_Result Ring Current Effect(Upfield Shift)

Figure 1: Electronic interactions governing the chemical shift of N-cyclopropylanilines.

Comparative Analysis: Cyclopropyl vs. Isopropyl

The most common bioisosteric replacement is between the


1

Table 1: Bioisosteric Comparison of

C NMR Shifts (CDCl

)
Carbon Position

-Cyclopropyl Aniline (

ppm)

-Isopropyl Aniline (

ppm)

(ppm)
Mechanistic Driver

-Carbon (Methine)
25.4 – 25.6 44.0 – 48.0 ~ -20.0Ring strain & anisotropy

-Carbon (Methyl/ene)
7.4 – 7.6 20.0 – 23.0 ~ -14.0High s-character in C-H bonds

Key Insight: The

1

1
Substituent Effects on Chemical Shifts

The chemical shift of the cyclopropyl carbons is remarkably robust against electronic perturbations on the aniline ring. While the aromatic carbons shift predictably with Hammett

1
Table 2: Substituent Effects in

-Cyclopropylanilines (CDCl

)
CompoundSubstituent (

-)
Cyclopropyl CH (

)
Cyclopropyl CH

(

)
Aromatic C-N (

)
1a H (Unsubstituted)25.47.5148.8
1b 3,5-Dimethyl (EDG)25.47.5148.9
1c 4-

-Butyl (EDG)
25.57.5146.4
1d 4-Chloro (EWG)25.67.6145.2

Data synthesized from Loeppky et al. and recent catalytic studies (see References).

Interpretation: The lack of significant variation (

Experimental Protocols
A. Synthesis: Copper-Promoted Chan-Lam Coupling

Direct alkylation of anilines with cyclopropyl halides is inefficient due to competing elimination and ring opening.[1] The industry-standard method uses cyclopropylboronic acid.[1]

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Cyclopropylboronic acid (2.0 equiv)

  • Cu(OAc)

    
     (1.0 equiv)
    
  • 2,2'-Bipyridine (1.0 equiv)

  • Na

    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve Cu(OAc)

    
     and bipyridine in DCE at 70°C to form the active catalyst.[1]
    
  • Add the aniline, cyclopropylboronic acid, and base.[1]

  • Stir vigorously at 70°C under an air atmosphere (oxidative coupling) for 4–8 hours.

  • Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

B. NMR Acquisition Parameters

To resolve the high-field cyclopropyl signals and ensure accurate integration (if quantitative):

  • Solvent: CDCl

    
     is preferred.[1] DMSO-
    
    
    may cause slight deshielding (+1-2 ppm) due to hydrogen bonding with the amine NH.[1]
  • Spectral Width: -10 ppm to 180 ppm (to catch high-field cyclopropyl carbons).[1]

  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds. The cyclopropyl carbons have relatively short
    
    
    times compared to quaternary aromatics, but sufficient delay ensures high S/N ratio.[1]
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 on Bruker systems).
    

WorkflowStartStart: Aniline PrecursorSynthSynthesis: Chan-Lam Coupling(Cu(OAc)2, Air, DCE, 70°C)Start->SynthPurifyPurification: Silica Column(Isolate N-cyclopropyl product)Synth->PurifyNMR13C NMR Acquisition(CDCl3, Broadband Decoupled)Purify->NMRAnalyzeData AnalysisCheck 25.5 ppm (CH) & 7.5 ppm (CH2)NMR->Analyze

Figure 2: Standardized workflow for synthesis and characterization.[1]

Troubleshooting & Common Pitfalls
  • Missing Peaks: If the CH

    
     peak (~7.5 ppm) is missing, check if the ring has opened. Ring opening (often oxidative) leads to an 
    
    
    -propyl or allyl chain, shifting the signals downfield to >20 ppm.
  • Broadening: If signals are broad, the nitrogen inversion rate may be intermediate on the NMR timescale. Recording spectra at elevated temperature (e.g., 50°C) can sharpen the peaks by inducing rapid exchange.

References
  • General Synthesis & Characterization

    • Title: Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[1]

    • Source: Tsuritani, T. et al. Synlett, 2006.[1]

  • Mechanistic Probes & Ring Opening

    • Title: Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.[1][3][4]

    • Source:Environmental Science & Technology, 2019.[1]

    • URL:[Link]

  • Detailed NMR Data (Dimethyl/t-Butyl derivatives)

    • Title: Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes.[1][5]

    • Source:Chemical Science, 2021 (Supplementary Inform
    • URL:[Link]

  • Cyclopropylamine vs Isopropylamine Comparisons

    • Title: 13C NMR Chemical Shifts.[1][2][6][7][8]

    • Source: University of Wisconsin-Madison Chemistry.[1]

    • URL:[Link]

Comparative Reactivity & Design Guide: Cyclopropoxy vs. Methoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. The "Strained Shield"

In medicinal chemistry, the methoxy group (-OMe) is a ubiquitous "magic methyl" modification used to modulate solubility and target engagement. However, it is often the first site of metabolic failure due to rapid CYP450-mediated O-dealkylation.

The cyclopropoxy group (-OCp) has emerged as a superior bioisostere for lead optimization. While electronically similar to methoxy, it offers a "metabolic shield" due to the unique bond dissociation energy (BDE) of the cyclopropyl ring. This guide analyzes the trade-offs between these two moieties, focusing on the critical balance between metabolic stability and synthetic accessibility .

Quick Comparison Matrix
FeatureMethoxy Aniline (-OMe)Cyclopropoxy Aniline (-OCp)Impact on Drug Design
Hammett

-0.27 (Strong Donor)-0.21 (Moderate Donor)-OCp is slightly less donating; fine-tunes electron density.
Hammett

+0.12 (Inductive EWG)-0.07 (Weak Donor)-OCp avoids inductive withdrawal in meta positions.
Lipophilicity (

LogP)
Reference (0.0)+0.8 to +1.1-OCp increases permeability and hydrophobic binding.
Metabolic Stability Low (Rapid O-demethylation)High (Resists radical abstraction)-OCp extends

and reduces clearance (

).
Synthetic Difficulty Low (Standard

)
High (Requires Cu-catalysis)-OCp requires specialized cross-coupling (Chan-Lam).
Toxicology Risk Low (Formaldehyde byproduct)Low (Stable ether linkage)Unlike cyclopropylamines, ethers do not form reactive iminium ions.

Physicochemical & Electronic Analysis

Electronic Modulation (The Hammett Shift)

While often treated as interchangeable, -OMe and -OCp are not electronically identical.

  • Methoxy (-OMe): The oxygen lone pair donates strongly into the aromatic ring via resonance (

    
    ), but the electronegative oxygen exerts a significant inductive withdrawing effect (
    
    
    
    ).
  • Cyclopropoxy (-OCp): The cyclopropyl group is an electron donor relative to alkyl groups due to hyperconjugation with the Walsh orbitals of the strained ring. However, the bulky ring slightly twists the C-O bond, potentially attenuating the resonance overlap of the oxygen lone pair with the aniline ring. This results in a slightly weaker donor profile (

    
    ).
    

Design Insight: If your SAR relies heavily on a strong electron push to the aniline nitrogen (e.g., to increase basicity or H-bond acceptor strength), switching to -OCp may slightly reduce potency unless compensated by other changes.

Steric & Lipophilic Impact

The cyclopropyl group is not just a "fat methyl." It adds significant bulk and lipophilicity.

  • Volume: The cyclopropyl group occupies a distinct "cone" of space, often forcing the ether bond into a specific conformation (usually orthogonal to the ring plane in crowded systems) to minimize steric clash.

  • Lipophilicity: The addition of two carbons in a ring increases LogP by ~0.8–1.0 units. This is beneficial for blood-brain barrier (BBB) penetration but detrimental if the lead is already highly lipophilic (LogD > 3.5).

Metabolic Stability: The Core Advantage

The primary driver for switching from -OMe to -OCp is metabolic stability .

Mechanism of Failure: O-Dealkylation

Methoxy groups are rapidly cleared by CYP450 enzymes (mainly CYP2D6 and CYP3A4) via a radical abstraction mechanism.

  • H-Abstraction: The high-valent Iron-Oxo species (

    
    ) abstracts a hydrogen from the methyl group.
    
  • Rebound: The resulting radical recombines with -OH.

  • Collapse: The hemiacetal is unstable and collapses, releasing formaldehyde and the phenol.

The Cyclopropyl Shield

The cyclopropyl ring acts as a metabolic "sink" because C-H abstraction is energetically unfavorable.

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have a BDE of ~106 kcal/mol , compared to ~96-98 kcal/mol for a methyl or methylene group.

  • Hybridization: The carbon atoms in cyclopropane have significant

    
    -character (approx 
    
    
    
    ), making the C-H bonds shorter, stronger, and more acidic, but harder to break homolytically.

MetabolicPathway Substrate Aniline-OR (Drug Candidate) Radical C-Centered Radical Intermediate Substrate->Radical R=Me Easy H-Abstraction (BDE ~98 kcal/mol) Stable Intact Drug (Extended Half-life) Substrate->Stable R=Cyclopropyl Resists Abstraction (BDE ~106 kcal/mol) CYP CYP450 (FeO3+) CYP->Substrate Oxidation Attempt Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Phenol Phenol Metabolite (Inactive/Toxic) Hemiacetal->Phenol Collapse (-HCHO)

Figure 1: Comparative metabolic fate. The high BDE of the cyclopropyl C-H bond effectively blocks the initial radical formation step required for O-dealkylation.

Experimental Protocols: Synthesis Strategy

Synthesizing aryl cyclopropyl ethers is significantly more challenging than synthesizing methyl ethers. Standard Williamson ether synthesis (


) fails because cyclopropyl halides are resistant to nucleophilic attack (backside attack is sterically blocked and the ring strain prevents transition state formation).
The "Gold Standard" Protocol: Chan-Lam Coupling

The most robust method for medicinal chemistry is the Copper(II)-promoted oxidative coupling of phenols with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate).

Protocol: Cu-Promoted O-Cyclopropylation

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Potassium Cyclopropyl Trifluoroborate (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (1.0 equiv)
    
  • Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv) or 1,10-Phenanthroline

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air or

    
     balloon (Oxidant)
    

Step-by-Step Methodology:

  • Charge: To a dry sealable tube, add the phenol (1.0 mmol),

    
     (2.0 mmol), 
    
    
    
    (1.0 mmol), bipyridine (1.0 mmol), and
    
    
    (2.0 mmol).
  • Solvate: Add DCE (10 mL, 0.1 M).

  • Heat: Seal the tube (ensure headspace air is present) and heat to 70°C for 16–24 hours. Note: Vigorous stirring is essential as the reaction is heterogeneous.

  • Workup: Cool to RT. Dilute with DCM and wash with saturated

    
     (to sequester Copper) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Why this works: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the phenol and cyclopropyl group both coordinate to the copper center, followed by reductive elimination to form the C-O bond, bypassing the impossible


 trajectory.

SynthesisFlow Start Start: Phenol Precursor Decision Choose Method Start->Decision SN2 Standard SN2 (Cyclopropyl Bromide + Base) Decision->SN2 Traditional ChanLam Chan-Lam Coupling (cPr-B(OH)2 + Cu(OAc)2 + Air) Decision->ChanLam Modern Med Chem Fail FAILURE No Reaction / Elimination SN2->Fail Steric/Electronic Block Success Success: Aryl Cyclopropyl Ether ChanLam->Success Oxidative Coupling

Figure 2: Synthetic decision tree. Traditional alkylation methods fail for cyclopropyl ethers; oxidative cross-coupling is required.

Case Study: Optimization of Kinase Inhibitors

A relevant example of this bioisosteric replacement is found in the optimization of ALK (Anaplastic Lymphoma Kinase) inhibitors .

The Challenge: Early generation inhibitors containing methoxy-anilines showed excellent potency but poor metabolic stability (


 min in human liver microsomes) due to rapid O-demethylation at the solvent-exposed front.

The Solution:

  • Modification: The solvent-exposed methoxy group was replaced with a cis-1,2-cyclopropoxy moiety.

  • Result:

    • Potency: Maintained or slightly improved (

      
       from 1.8 nM 
      
      
      
      1.2 nM) due to additional hydrophobic contacts in the ribose-binding pocket.
    • Stability: Intrinsic clearance (

      
      ) dropped by >5-fold. The cyclopropyl ring prevented the formation of the reactive radical intermediate.
      
    • Selectivity: The added bulk of the cyclopropyl group improved selectivity against homologous kinases (e.g., TRKA) by exploiting subtle steric differences in the ATP-binding cleft.

Reference: This strategy mirrors the optimization of crizotinib analogs and other tyrosine kinase inhibitors where "metabolic hotspots" are capped with cyclopropyl or deuterated groups.

Conclusion & Recommendations

The switch from Methoxy (-OMe) to Cyclopropoxy (-OCp) is a high-value tactic in late-stage lead optimization, particularly when addressing metabolic liabilities.

Recommendation Checklist:

  • Use -OMe for HTS/Hit-to-Lead: It is cheap and easy to synthesize. Use it to establish SAR.

  • Switch to -OCp if:

    • The methoxy group is identified as a metabolic hotspot (high clearance).

    • You need to increase lipophilicity (LogP) and BBB permeability.

    • You require a slight increase in steric bulk to improve selectivity.

  • Avoid -OCp if:

    • The target pocket is sterically constrained (the cone volume of cyclopropyl is significantly larger than methyl).

    • Cost of goods (COGS) is a primary concern for the initial scale-up (boronic acids and Cu-catalysts are more expensive than MeI).

References

  • Bénard, S., et al. (2010). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, 46(19), 3393-3395. Link

  • Tsuruoka, H., et al. (2020). "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design." ACS Omega, 5(48), 31195–31206. Link

  • Ueno, M., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(7), 3803–3813. Link[1]

  • Hanzlik, R. P., et al. (1979). "Cyclopropylamines as suicide substrates for cytochromes P-450." Journal of Medicinal Chemistry, 22(7), 759–761. Link

  • Stenutz, R. (2010). "Hammett Substituent Constants." Stenutz.eu Tables for Chemistry. Link

Sources

Application (niche)

Application Notes and Protocols for the Design of Kinase Inhibitors Using a 2-Cyclopropoxy-3-methylaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropoxy-3-methylaniline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery. To date, over 70 kinase inhibitors have received FDA approval, demonstrating the clinical and commercial success of targeting this enzyme family.[1] The development of potent and selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2]

The pursuit of novel chemical scaffolds that can confer both potency and selectivity is therefore a cornerstone of kinase drug discovery. The this compound scaffold has emerged as a promising starting point for the design of next-generation kinase inhibitors. The cyclopropyl group, with its unique steric and electronic properties, can form favorable interactions within the kinase active site and improve metabolic stability and membrane permeability.[3][4] This aniline-based core provides a versatile anchor for building molecules that can effectively compete with ATP.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed roadmap for the rational design, chemical synthesis, and biological evaluation of kinase inhibitors built upon the this compound scaffold. The protocols and insights herein are designed to be self-validating and are grounded in established scientific principles to accelerate inhibitor development programs.

Part 1: Rational Design and Structure-Activity Relationship (SAR) Strategy

The design of effective kinase inhibitors is a multifactorial process that balances potency, selectivity, and drug-like properties. Our strategy leverages the this compound core as a "hinge-binding" fragment, a common motif in ATP-competitive inhibitors that forms critical hydrogen bonds with the kinase hinge region.

Causality of Design Choices:

  • The Aniline Core: The primary amine of the aniline scaffold is positioned to act as a hydrogen bond donor, while the nitrogen itself can act as an acceptor, forming one or two key interactions with the backbone of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP pocket.

  • The Cyclopropoxy Group: This moiety serves multiple purposes. Its small, rigid structure can probe small hydrophobic pockets near the hinge region. The strained ring system imparts unique electronic properties that can influence the basicity of the aniline nitrogen and the overall conformation of the molecule.[5] Furthermore, cyclopropyl groups are often associated with improved metabolic stability compared to larger alkyl groups.

  • The Methyl Group: The methyl group at the 3-position provides a steric constraint that can orient the cyclopropoxy group and the rest of the inhibitor for optimal interactions within the active site. It can also contribute to hydrophobic interactions.

Our design strategy focuses on decorating the aniline core at the nitrogen atom with various heterocyclic systems, which will project into the ATP-binding site and interact with key residues to achieve potency and selectivity. This is a well-established approach in kinase inhibitor design.[6]

Inhibitor_Design_Strategy cluster_Modification Modification & Optimization cluster_SAR SAR Cycle Scaffold Aniline Core (Hinge Binding) Heterocycle R-Group (Heterocyclic Core for Potency & Selectivity) Scaffold->Heterocycle Linker Chemistry (e.g., Amide, Urea) Cyclopropoxy Cyclopropoxy Group (Potency, Stability) Methyl Methyl Group (Conformational Lock) SAR_Cycle Structure-Activity Relationship (SAR) Analysis Heterocycle->SAR_Cycle Synthesize Library SAR_Cycle->Scaffold Iterative Refinement Synthesis_Workflow cluster_Scaffold_Synth Scaffold Synthesis cluster_Library_Synth Library Synthesis Start_Mat 2-Fluoro-3-methylnitrobenzene + Cyclopropanol SNAr Step 1: SNAr Reaction (NaH, THF) Start_Mat->SNAr Nitro_Intermediate 1-cyclopropoxy-2-methyl-3-nitrobenzene SNAr->Nitro_Intermediate Reduction Step 2: Nitro Reduction (Fe, NH4Cl) Nitro_Intermediate->Reduction Scaffold This compound (Core Scaffold) Reduction->Scaffold Coupling Step 3: Amide Coupling (HATU, DIPEA) Scaffold->Coupling Heterocycle_Acid Heterocyclic Carboxylic Acid Heterocycle_Acid->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Cell_Assay_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Biochemistry Biochemical Analysis cluster_Analysis Data Analysis Seed_Cells Seed Cells in Plate Treat_Inhibitor Treat with Inhibitor (Dose-Response) Seed_Cells->Treat_Inhibitor Stimulate Stimulate Pathway (e.g., with Growth Factor) Treat_Inhibitor->Stimulate Lyse_Cells Lyse Cells & Quantify Protein Stimulate->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Probe_Antibody Probe with Phospho-Specific Ab Western_Blot->Probe_Antibody Detect_Signal ECL Detection Probe_Antibody->Detect_Signal Analyze Quantify Bands (p-Substrate vs Total Substrate) Determine Cellular EC50 Detect_Signal->Analyze

Sources

Application Note: 2-Cyclopropoxy-3-methylaniline—A Privileged Fragment for Next-Generation Lead Optimization Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel, high-quality starting points for drug development programs. The success of FBLD is critically dependent on the quality and design of the fragment library. This application note details the strategic value, synthesis, and application of 2-cyclopropoxy-3-methylaniline, a meticulously designed fragment for inclusion in lead optimization libraries. This fragment combines a versatile chemical handle (the aniline) with structural motifs that address common challenges in drug discovery, such as metabolic instability and nonspecific binding. We provide detailed protocols for its synthesis, quality control, and integration into screening workflows, demonstrating its utility in accelerating the hit-to-lead process.

The Strategic Value of the this compound Fragment

The design of this compound is a deliberate convergence of three structural features, each chosen to impart desirable characteristics to a potential drug candidate.

1.1. The Aniline Core: A Versatile Chemical Scaffold The aniline moiety is a cornerstone in medicinal chemistry, serving as a versatile synthetic handle for constructing a wide array of derivatives.[1] Its nucleophilic amino group is readily functionalized via reactions such as amide coupling, sulfonylation, and reductive amination, providing a robust platform for fragment elaboration and Structure-Activity Relationship (SAR) exploration.[2] However, unsubstituted anilines can be susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive metabolites and potential toxicity.[3][4] The strategic substitution in our title fragment is designed to mitigate these liabilities.

1.2. The Cyclopropoxy Substituent: A Metabolic Shield and Potency Enhancer The cyclopropyl group is an increasingly vital tool in modern drug design.[5][6] When incorporated as a cyclopropoxy ether ortho to the amine, it provides several key advantages:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by CYP enzymes.[7] Placing it adjacent to the aniline sterically hinders access to the amine and the aromatic ring, effectively "shielding" the molecule from common metabolic pathways that affect anilines.

  • Improved Physicochemical Properties: The cyclopropyl group can enhance potency, improve membrane permeability, and reduce plasma clearance.[5] Its rigid, three-dimensional structure can lock the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to a target.

  • Vectorial Rigidity: Unlike a flexible methoxy or ethoxy group, the cyclopropoxy group acts as a rigid, lipophilic spacer, providing a well-defined vector into a target's binding pocket.

1.3. The Ortho-Methyl Group: A Vector for Controlled Elaboration The methyl group at the 3-position serves a critical, albeit subtle, role. It breaks the molecule's symmetry, providing a distinct chemical environment that can be exploited for selective binding. More importantly, it acts as a steric director, influencing the preferred orientation of the aniline within a binding site and providing a defined vector for subsequent fragment growth, preventing unproductive derivatization pathways.

Physicochemical Properties for Fragment-Based Screening

To qualify as a useful fragment, a molecule should adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). This compound fits comfortably within this chemical space, making it an ideal candidate for FBLD.

PropertyCalculated ValueSignificance in FBLD
Molecular Weight (MW) 163.23 g/mol Low complexity allows for significant elaboration during lead optimization.
cLogP 2.5 - 2.8Balanced lipophilicity aids solubility while providing potential for favorable binding interactions.
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from -NH₂ and ether -O-)Offers additional opportunities for hydrogen bonding.
Topological Polar Surface Area (TPSA) 35.25 ŲPromotes good cell permeability and bioavailability.
Rotatable Bonds 2Low conformational flexibility increases the probability of productive binding.

Note: Values are calculated based on standard computational models as direct experimental data is not widely available.

Validated Synthesis Protocol for this compound

This protocol describes a robust, two-step synthesis starting from commercially available 2-fluoro-3-methylnitrobenzene. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 1-Cyclopropoxy-2-methyl-3-nitrobenzene

  • Rationale: The electron-withdrawing nitro group strongly activates the ortho-fluorine for SNAr, allowing for efficient displacement by the cyclopropoxide nucleophile. Sodium hydride is used to deprotonate cyclopropanol in situ, forming the highly reactive alkoxide.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of starting material).

    • Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise with stirring.

    • Slowly add cyclopropanol (1.2 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

    • Add 2-fluoro-3-methylnitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Step 2: Reduction of the Nitro Group to form this compound

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to anilines under mild conditions that will not affect the cyclopropoxy ring.

  • Protocol:

    • Dissolve the 1-cyclopropoxy-2-methyl-3-nitrobenzene intermediate (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

    • Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the filter cake with additional solvent (methanol or ethanol).

    • Concentrate the filtrate in vacuo to yield the final product, this compound, which can be used directly or purified further if necessary.

Application in Fragment Library Development and Screening

4.1. Quality Control Protocol A fragment's integrity is paramount for reliable screening data.

  • Identity and Purity Assessment: Confirm the structure using ¹H NMR and ¹³C NMR. Assess purity (>95%) using LC-MS.

  • Solubility Screening: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% d₆-DMSO.[8] Determine aqueous solubility using nephelometry or a similar method to ensure it is soluble at the screening concentration (typically 200 µM - 1 mM) in the final assay buffer.[9]

  • Storage: Store the qualified fragment as a DMSO stock solution at -20°C in sealed plates to prevent water absorption and degradation.[8]

4.2. Workflow: From Fragment Hit to Lead Optimization The journey of a fragment from a library member to a lead candidate follows a structured, multi-stage process. Biophysical screening methods are essential for detecting the weak binding affinities typical of fragments.[10][11]

FBLD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening & Validation cluster_2 Structural Elucidation cluster_3 Lead Optimization QC Fragment QC (NMR, LC-MS, Solubility) Screen Biophysical Screen (e.g., SPR, TSA) QC->Screen Validate Hit Validation (e.g., NMR, ITC) Screen->Validate Structure Structure Determination (X-ray / Cryo-EM) Validate->Structure LeadOp Structure-Guided Chemical Elaboration Structure->LeadOp LeadOp->Screen Iterative SAR Cycle Elaboration_Pathway cluster_reactions Chemical Elaboration Strategies Hit This compound (Validated Hit) Amide Amide Coupling (R-COOH, HATU) Hit->Amide Sulfonyl Sulfonylation (R-SO₂Cl, Pyridine) Hit->Sulfonyl Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Hit->Reductive Analogs Diverse Analog Library Amide->Analogs Sulfonyl->Analogs Reductive->Analogs SAR SAR Analysis & Affinity Determination Analogs->SAR

Caption: Chemical elaboration pathways for the aniline fragment.

5.1. Protocol: Parallel Amide Coupling

  • Rationale: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. Using a parallel synthesis platform allows for the rapid generation of a small library of analogs for SAR analysis.

  • Protocol:

    • In an array of reaction vials, dispense a solution of this compound (1.0 equivalent) in DMF.

    • To each vial, add a unique carboxylic acid (1.1 equivalents) from a pre-selected building block collection.

    • Add a solution of a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 equivalents).

    • Seal the vials and allow them to shake at room temperature for 12-24 hours.

    • Upon completion, quench the reactions with water and perform liquid-liquid extraction or purify directly using mass-directed preparative HPLC.

    • Validate the structure and purity of each new analog by LC-MS and NMR.

    • Screen the resulting library of amides against the target protein to determine if the modifications have improved binding affinity.

Conclusion

This compound is not merely another small molecule; it is a strategically designed chemical tool. The integration of a metabolically robust cyclopropoxy group with a versatile aniline scaffold provides a fragment that is primed for success in FBLD campaigns. It offers a clear and logical path for elaboration, mitigating common risks associated with aniline-containing compounds while leveraging their synthetic tractability. By incorporating this and similarly well-designed fragments into screening libraries, drug discovery teams can enhance the efficiency and quality of their hit-to-lead optimization efforts.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • (PDF) synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed. (2018, May 1). Retrieved from [Link]

  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design - YouTube. (2022, July 28). Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved from [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Bentham Science Publishers. (2019, June 1). Retrieved from [Link]

  • (PDF) Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. (n.d.). Retrieved from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.). Retrieved from [Link]

  • NMR quality control of fragment libraries for screening - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Library Design for Fragment Based Screening - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. (n.d.). Retrieved from [Link]

  • Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-based Screening (FBS). Creative Biostructure. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • (PDF) Synthesis of 3-cyclopropyl-substituted... (n.d.). Retrieved from [Link]

  • Design of a Fragment-Screening Library - ScienceDirect. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • (PDF) The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 3-Cyclopropylaniline. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Cyclopropoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound Class: Functionalized Aniline / Cyclopropyl Ether Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood/Methemoglobinemia), Skin Sensitization. Disposal Category: Hazardous Organic Base (Toxic).

The Golden Rule of Disposal:

Never mix 2-Cyclopropoxy-3-methylaniline waste with acids or oxidizers. Reasoning: As an aniline derivative, it is basic. Mixing with acids generates heat (exothermic neutralization) and may catalyze the ring-opening of the cyclopropyl ether moiety, leading to uncontrolled decomposition. Mixing with oxidizers risks fire or explosion due to the electron-rich aromatic ring.

Hazard Profile & Technical Justification (The "Why")

To dispose of this chemical safely, you must understand its reactivity profile. This compound combines the toxicity of anilines with the ring-strain reactivity of cyclopropanes.

Toxicological Mechanism
  • Aniline Moiety: Like most lipophilic anilines, this compound can penetrate the skin barrier. Once systemic, it can oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport. This is the primary driver for the "Toxic" waste classification.
  • Cyclopropyl Ether: While generally stable under neutral conditions, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Lewis acids or Bronsted acids (often found in "General Organic Waste" carboys), the ring can open, leading to unpredictable oligomerization.

Key Hazard Classifications (Extrapolated from Pharmacophore)

Treat this compound with the highest caution level for Aniline derivatives.

Hazard CodeDescriptionHandling Implication
H301 / H311 Toxic if swallowed or in contact with skin.[1][2]Double-gloving (Nitrile) is mandatory.
H331 Toxic if inhaled.[1][2][3][4][5]All transfers must occur in a certified fume hood.
H372 Causes damage to organs (Blood) through prolonged exposure.[1]Do not accumulate large quantities of waste on the benchtop.
H319 Causes serious eye irritation.[1][3]Safety goggles are non-negotiable.

The Self-Validating Segregation System

A "self-validating" system means the protocol physically prevents errors. We achieve this through strict waste stream segregation.

The Segregation Logic

You must segregate this waste into the Organic Base stream.

  • Why not "General Organic"? "General Organic" waste often contains acidic byproducts (e.g., acetic acid, HCl traces). If you add this compound to an acidic waste stream:

    
    
    This exotherm can pressurize the container. Furthermore, acid-catalyzed cleavage of the cyclopropyl ether can yield reactive alkylating agents.
    
  • Why not Oxidizers? Anilines are easily oxidized. Mixing with nitric acid or peroxides can lead to immediate ignition.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Note: Amber glass is preferred if the waste solution is photosensitive (common with anilines), preventing degradation into tar-like azo compounds before pickup.

  • Labeling: Must explicitly state: "HAZARDOUS WASTE - TOXIC - ORGANIC BASE" .

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired pure substance, contaminated weighing boats, gloves, silica gel from columns.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag. List the chemical name fully: "this compound". Do not use abbreviations.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin until EHS pickup.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicable to: HPLC effluent, reaction workups.

  • pH Check: Verify the pH of the solution. If highly acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 7–9 before adding to the waste container.
    
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Base" stream (e.g., Methanol, DCM, Ethyl Acetate are generally safe; avoid Acetone if strong bases are present to prevent aldol polymerization).

  • Transfer: Pour into the dedicated "Organic Base" carboy using a funnel.

  • Closure: Cap the carboy immediately. Do not leave the funnel in the neck.

Visual Decision Tree (Workflow)

The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solvent Mixtures) StateCheck->Liquid Solid Solid Waste (Pure/Contaminated) StateCheck->Solid pHCheck Check pH: Is it Acidic (< pH 7)? Liquid->pHCheck Neutralize Neutralize with NaHCO3 to pH 7-9 pHCheck->Neutralize Yes Segregation Segregate to: ORGANIC BASE Stream pHCheck->Segregation No Neutralize->Segregation Carboy Container: HDPE Carboy (Amber preferred) Segregation->Carboy Labeling Labeling: 'Toxic - Organic Base' Full Chemical Name Carboy->Labeling Bagging Double Bag (Polyethylene) or Wide-Mouth Jar Solid->Bagging Bagging->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 1: Decision tree for the safe segregation and packaging of this compound waste.

Emergency Procedures (Spill Management)

In the event of a spill, execute the P.I.G. protocol immediately:

  • P - Protect: Evacuate the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, goggles). If the spill is outside a fume hood and >100mL, evacuate the lab.

  • I - Identify: Confirm the substance. Ensure no oxidizers or acids are nearby that could react with the spill.

  • G - Group & Contain:

    • Do not use paper towels (high surface area + flammability).

    • Use chemically inert absorbent pads or vermiculite.

    • For liquid spills, cover with an absorbent designed for organic bases (often treated with citric acid to neutralize, but standard vermiculite is safer if reaction heat is a concern).

    • Collect used absorbent into a heavy-duty hazardous waste bag, seal, and label as "Debris contaminated with Toxic Aniline Derivative."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aniline Derivatives Toxicity Profile. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Available at: [Link]

Sources

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